3-Hydroxydiphenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-anilinophenol | |
|---|---|---|
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InChI |
InChI=1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H | |
| Source | PubChem | |
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InChI Key |
NDACNGSDAFKTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
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Molecular Formula |
C12H11NO | |
| Record name | 3-HYDROXY-N-PHENYLANILINE | |
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DSSTOX Substance ID |
DTXSID1025431 | |
| Record name | 3-Hydroxy-N-phenylaniline | |
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Molecular Weight |
185.22 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992) | |
| Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Boiling Point |
644 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992) | |
| Record name | 3-HYDROXY-N-PHENYLANILINE | |
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CAS No. |
101-18-8 | |
| Record name | 3-HYDROXY-N-PHENYLANILINE | |
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| Record name | 3-Hydroxydiphenylamine | |
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| Record name | 3-Hydroxy-N-phenylaniline | |
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| Record name | 3-Hydroxydiphenylamine | |
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| Record name | Phenol, 3-(phenylamino)- | |
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| Record name | 3-Hydroxy-N-phenylaniline | |
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| Record name | m-anilinophenol | |
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| Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Melting Point |
178 to 180 °F (NTP, 1992) | |
| Record name | 3-HYDROXY-N-PHENYLANILINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxydiphenylamine
CAS Number: 101-18-8
This technical guide provides a comprehensive overview of 3-Hydroxydiphenylamine, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.
Core Properties and Safety Information
This compound, also known as 3-anilinophenol, is an aromatic organic compound.[1][2][3] Its chemical structure consists of a diphenylamine backbone with a hydroxyl group substituted at the third position of one of the phenyl rings.[4] This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[4][5][6]
Chemical and Physical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 101-18-8 | [1][2][7][8] |
| Molecular Formula | C₁₂H₁₁NO | [1][2][7][8] |
| Molecular Weight | 185.22 g/mol | [1][7][8][9] |
| Appearance | Beige to brown powder/crystals | [7][9][10][11] |
| Melting Point | 81-82 °C | [2][7] |
| Boiling Point | 340 °C at 760 mmHg | [2][7][9] |
| Water Solubility | <0.1 g/100 mL at 22.5 °C | [2][7] |
| Density | ~1.216 g/cm³ | [6] |
| Vapor Pressure | 4.29 x 10⁻⁵ mmHg at 25 °C | [6][7] |
| Flash Point | 147.4 °C | [6] |
| pKa | 9.74 ± 0.10 (Predicted) | [7] |
Safety and Hazard Information
This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this chemical.
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][6] |
| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation.[3][6] |
GHS Pictograms:
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Protocols
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound based on the condensation reaction of resorcinol and aniline, a method described in the patent literature. This protocol is intended for laboratory-scale synthesis.
Reaction:
Resorcinol + Aniline → this compound + H₂O
Materials:
-
Resorcinol (1.0 mol)
-
Aniline (2.0 to 3.0 mol, excess)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.02-0.05 mol)
-
Xylene (as a solvent for azeotropic removal of water)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene or other suitable solvent for extraction
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add resorcinol, excess aniline, a catalytic amount of p-toluenesulfonic acid, and xylene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux (typically 140-200°C). Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction for several hours (e.g., 10-20 hours) until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize the catalyst.
-
Wash the organic layer with deionized water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene and excess aniline.
-
The crude this compound can be further purified.
Purification of this compound
The crude product from the synthesis can be purified by vacuum distillation or recrystallization.
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Heat the crude this compound under vacuum.
-
Collect the fraction that distills at the appropriate boiling point and pressure.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Applications and Biological Role
This compound is a valuable intermediate in organic synthesis.
-
Dyes and Pigments: It serves as a precursor in the manufacturing of various colorants.[4]
-
Pharmaceuticals: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4][6][11]
-
Antioxidants: Alkylated derivatives of this compound have been investigated for their antioxidant properties in lubricating oils.
Currently, there is no readily available scientific literature to suggest a direct role of this compound in specific biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for creating more complex, biologically active molecules.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. 3-Aminophenol for synthesis 591-27-5 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]
- 5. jayvir-us.com [jayvir-us.com]
- 6. This compound (101-18-8) at Nordmann - nordmann.global [nordmann.global]
- 7. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 3-Anilinophenol | CAS#:101-18-8 | Chemsrc [chemsrc.com]
- 10. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 11. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Hydroxydiphenylamine: Molecular Structure, Properties, and Biological Significance
For Immediate Release
This technical document provides a comprehensive overview of 3-Hydroxydiphenylamine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide details the molecule's structural and chemical properties, synthesis protocols, and its role as a scaffold in developing biologically active compounds.
Molecular Structure and Identification
This compound is an aromatic organic compound featuring a hydroxyl group substituted on one of the phenyl rings of a diphenylamine core.
IUPAC Name: 3-anilinophenol[1]
Alternative Names: 3-(Phenylamino)phenol, m-Anilinophenol, m-Hydroxydiphenylamine[1]
Molecular Formula: C₁₂H₁₁NO[1][2]
Molecular Weight: 185.22 g/mol [1][2]
CAS Registry Number: 101-18-8[1][2]
The structure consists of a phenol ring and an aniline ring linked by a secondary amine. This arrangement of functional groups is pivotal to its chemical reactivity and its utility as a precursor in organic synthesis.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Appearance | Beige or brown powder/solid | [2] |
| Melting Point | 81-82 °C | [2] |
| Boiling Point | 340 °C (at 760 mmHg) | [1][2] |
| Water Solubility | <0.1 g/100 mL at 22.5 °C | [2] |
| Vapor Pressure | 4.29E-05 mmHg at 25 °C | [2] |
| pKa | 9.74 ± 0.10 (Predicted) | [2] |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CC(=CC=C2)O | [1] |
| InChI Key | NDACNGSDAFKTGE-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis
This compound is commonly synthesized via the condensation reaction of resorcinol with an aniline derivative. The following protocol is a generalized procedure based on established methods.[3][4]
Synthesis of Hydroxy-Diphenylamines via Condensation
Objective: To synthesize a substituted this compound by reacting resorcinol with an appropriate aniline in the presence of an acid catalyst.
Materials:
-
Resorcinol
-
Aniline (or substituted aniline, e.g., o-toluidine, o-chloroaniline)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide solution (45%)
-
Nitrogen gas supply
Procedure:
-
Combine resorcinol and a molar excess of the aniline derivative (e.g., a 1:3 molar ratio) in a reaction vessel equipped with a stirrer, condenser, and a nitrogen inlet.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the stirred mixture to a temperature of 180-200 °C under a slow stream of nitrogen.
-
Maintain this temperature for approximately 18-21 hours. During this period, water produced from the condensation reaction will distill off.
-
After the reaction is complete (as determined by the cessation of water distillation), cool the mixture to approximately 80 °C.
-
Carefully add a 45% sodium hydroxide solution dropwise to neutralize the acid catalyst.
-
Remove the excess unreacted aniline via vacuum distillation.
-
The remaining crude product, the corresponding hydroxy-diphenylamine, can be further purified by recrystallization or chromatography.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Aniline and its derivatives are toxic.
Biological Significance and Applications
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, serving as a foundational block for compounds with diverse biological activities.
Antioxidant Properties
Alkylated derivatives of this compound are highly effective antioxidants, particularly in applications such as lubricating oils.[5] The phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to neutralize peroxy radicals, thus terminating the radical chain reactions that lead to oxidative degradation. This mechanism is fundamental to its function as a preservative.
Precursor for Anti-HIV Agents
The anilinophenol structure is a key component in the development of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] By modifying the core this compound structure, medicinal chemists can design molecules that bind to the allosteric site of the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA and halting the viral replication cycle.
Role in Cancer Research
Derivatives of the broader phenoxy-N-phenylaniline class have been identified as potent inhibitors of the c-Myc proto-oncogene.[2] c-Myc is a transcription factor that is often dysregulated in various human cancers, including colorectal cancer. These derivative compounds act by inhibiting the dimerization of c-Myc with its partner protein MAX, which is a necessary step for binding to DNA and activating target genes involved in cell proliferation. This makes the this compound backbone a valuable starting point for the design of novel anticancer therapeutics.
Conclusion
This compound is a versatile chemical compound with a well-defined molecular structure and a range of important physicochemical properties. Its significance extends beyond its role as a simple chemical intermediate; it serves as a critical scaffold for the development of advanced materials and therapeutic agents. The antioxidant, antiviral, and anticancer activities demonstrated by its derivatives underscore the importance of this core structure in modern chemical and pharmaceutical research. Further exploration of this molecule's synthetic potential is expected to yield novel compounds with enhanced functionalities and applications.
References
- 1. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 4. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
- 5. WO2018057366A1 - Alkylated this compound antioxidants - Google Patents [patents.google.com]
- 6. Potent and highly selective human immunodeficiency virus type 1 (HIV-1) inhibition by a series of alpha-anilinophenylacetamide derivatives targeted at HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Hydroxydiphenylamine from Resorcinol and Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-hydroxydiphenylamine, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the acid-catalyzed condensation reaction between resorcinol and aniline. This guide details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and optimization of this important compound.
Introduction
This compound (also known as m-anilinophenol) is an organic compound featuring a hydroxyl group on one phenyl ring and an amino linkage to a second phenyl ring. Its structure makes it a versatile precursor in the synthesis of various dyes, pigments, and notably, as a key building block in the development of pharmaceutical agents. The synthesis route from readily available and cost-effective starting materials like resorcinol and aniline is of significant industrial and academic interest.
Reaction Mechanism
The synthesis of this compound from resorcinol and aniline is typically achieved through an acid-catalyzed nucleophilic aromatic substitution or condensation reaction. While the precise mechanism can be complex, a plausible pathway is initiated by the protonation of a hydroxyl group on the resorcinol ring by an acid catalyst, such as p-toluenesulfonic acid. This protonation enhances the leaving group ability of water.
Subsequently, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the activated carbon atoms of the resorcinol ring. A series of proton transfer and dehydration steps then leads to the formation of the final product, this compound, with the elimination of a water molecule.
Caption: Proposed acid-catalyzed reaction mechanism.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of hydroxydiphenylamines from dihydroxybenzenes and aromatic amines, as detailed in the chemical literature and patent filings.[1]
General Procedure for Acid-Catalyzed Synthesis
Materials:
-
Resorcinol
-
Aniline
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent (e.g., toluene for azeotropic water removal, optional)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser (with Dean-Stark trap if using an azeotropic solvent)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge resorcinol and a molar excess of aniline.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Heating and Reaction: Heat the mixture under a nitrogen atmosphere with vigorous stirring. The reaction temperature is typically maintained between 180°C and 220°C.[1]
-
Water Removal: During the reaction, water is formed and should be removed to drive the equilibrium towards the product. This can be achieved by distillation or by azeotropic removal with a suitable solvent.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of resorcinol.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture. Neutralize the acid catalyst by adding a sodium hydroxide solution.
-
Purification: The excess aniline is removed by vacuum distillation. The crude this compound can then be further purified by vacuum distillation or recrystallization from a suitable solvent.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of various this compound analogs from resorcinol and substituted anilines, based on data from U.S. Patent 4,265,833 A.[1] These examples provide a strong indication of the expected parameters for the synthesis with aniline.
| Aniline Derivative | Molar Ratio (Resorcinol:Aniline) | Catalyst (p-TSA) | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |
| o-Toluidine | 1:3 | Catalytic | 200 | 18 | 96 | 97.9 |
| o-Chloroaniline | 1:3 | Catalytic | 180 | 18 | 96.7 | 100 |
| 4-Methoxyaniline | 1:3 | Catalytic | 200 | 18 | 95 | 96.9 |
| 3-Methoxy-4-methylaniline | 1:3 | Catalytic | 200 | 21 | 93.5 | 95.4 |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for synthesis.
Safety Considerations
-
Resorcinol: Harmful if swallowed and causes skin and eye irritation.
-
Aniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.
-
p-Toluenesulfonic acid: Corrosive and causes severe skin burns and eye damage.
-
The reaction is conducted at high temperatures, and appropriate precautions should be taken to avoid thermal burns.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Conclusion
The synthesis of this compound from resorcinol and aniline via acid-catalyzed condensation is a robust and high-yielding method. The use of p-toluenesulfonic acid as a catalyst and the removal of water are critical for driving the reaction to completion. The provided experimental framework and quantitative data offer a solid foundation for researchers to successfully implement and adapt this synthesis for their specific needs in pharmaceutical and chemical development.
References
Spectroscopic Analysis of 3-Hydroxydiphenylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Hydroxydiphenylamine, both ¹H and ¹³C NMR would be essential for confirming its structure.
1.1. ¹H NMR Spectroscopy
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - | Aromatic Protons |
| Data not available | - | - | - | Phenolic -OH |
| Data not available | - | - | - | Amine -NH |
Note: Specific chemical shifts, multiplicities, and coupling constants for this compound are not available in the public databases searched. The aromatic region would be expected to show a complex pattern of signals corresponding to the nine aromatic protons. The chemical shifts of the phenolic -OH and the amine -NH protons would be dependent on the solvent and concentration.
1.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic Carbons |
| Data not available | C-OH |
| Data not available | C-NH |
Note: Specific chemical shifts for the 12 carbon atoms of this compound are not available in the public databases searched. The spectrum would be expected to show 12 distinct signals in the aromatic region, with the carbons attached to the oxygen and nitrogen atoms shifted downfield.
1.3. Experimental Protocol for NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer, such as a Bruker WH-90 or a Varian A-60, would be used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : A small amount of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH).
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum to single lines for each carbon atom. The spectral width would be set to encompass the aromatic and functional group regions (typically 0-200 ppm).
-
-
Data Processing : The acquired Free Induction Decay (FID) would be Fourier transformed, and the resulting spectrum would be phase- and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400-3200 | Strong, Broad | O-H (Phenol) | Stretching |
| ~3400-3300 | Medium | N-H (Amine) | Stretching |
| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |
| ~1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |
| ~1300-1000 | Strong | C-O (Phenol) | Stretching |
| ~1350-1250 | Medium | C-N (Amine) | Stretching |
Note: This table represents expected absorption ranges for the functional groups in this compound based on standard IR correlation tables. A specific peak list for the compound is not available in the public databases searched.
2.1. Experimental Protocol for IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, would be used.
-
Sample Preparation : As this compound is a solid, several methods can be employed:
-
KBr Pellet : A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition : The IR spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) would be recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber would be analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 185 | High | [M]⁺ (Molecular Ion) |
| 184 | High | [M-H]⁺ |
| 186 | Moderate | [M+H]⁺ (Isotopic Peak) |
| 92 | Moderate | Fragment |
| 77 | Moderate | [C₆H₅]⁺ Fragment |
Note: The molecular ion peak is expected at m/z 185, corresponding to the molecular weight of this compound (C₁₂H₁₁NO)[1]. The presence of fragments at m/z 184 and various smaller values is also reported[1]. The relative abundances are not specified in the available data.
3.1. Experimental Protocol for Mass Spectrometry
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like this compound.
-
Sample Introduction : A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
-
Data Analysis : The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and identify characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted for specific instrumentation and research needs. The acquisition and detailed analysis of the actual spectra are necessary for the definitive structural confirmation of this compound.
References
Photophysical properties of 3-Hydroxydiphenylamine
An In-Depth Technical Guide to the Photophysical Properties of 3-Hydroxydiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound (CAS 101-18-8) is a substituted aniline and a member of the diphenylamine family.[3] Its structure, featuring both a phenol and a diphenylamine moiety, suggests the potential for interesting photophysical behavior, including fluorescence. Understanding these properties is crucial for its potential application in areas such as fluorescent probe development, materials science, and as a tool in drug discovery and cellular imaging.[4][5][6] This guide provides a comprehensive overview of the methodologies required to characterize the core photophysical properties of this molecule.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-anilinophenol | [3] |
| Synonyms | 3-Anilinophenol, m-Hydroxydiphenylamine, 3-(Phenylamino)phenol | [7][8] |
| CAS Number | 101-18-8 | [7] |
| Molecular Formula | C₁₂H₁₁NO | [7] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | Brown powder/crystals | [9][10] |
| Melting Point | 81-82 °C | [10] |
| Boiling Point | 340 °C | [10] |
| Solubility | <0.1 g/100 mL in water at 22.5 °C | [10] |
Anticipated Photophysical Properties
While specific experimental data for this compound is scarce in the literature, its photophysical properties can be inferred from related compounds such as diphenylamine, aminophenols, and their derivatives.[11][12][13]
-
Absorption: Aromatic amines and phenols typically exhibit absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum.[14] The presence of the extended π-conjugation in the diphenylamine structure is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift) compared to simpler amines or phenols.
-
Emission: Many diphenylamine derivatives are known to be fluorescent.[11][15] Upon excitation, this compound is expected to exhibit fluorescence, likely in the near-UV or visible region. The emission properties, including the wavelength of maximum emission and the Stokes shift (the difference between the absorption and emission maxima), will be influenced by the solvent polarity due to potential intramolecular charge transfer (ICT) character in the excited state.
-
Quantum Yield: The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is highly dependent on the molecular structure and the environment. For many fluorescent dyes, the quantum yield can range from a few percent to near unity.[16][17]
-
Fluorescence Lifetime: The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For organic fluorophores, lifetimes are typically in the range of picoseconds to nanoseconds.[18][19]
The following tables (Tables 2 and 3) are provided as templates for the systematic presentation of experimentally determined photophysical data.
Table 2: Summary of Key Photophysical Parameters for this compound (Illustrative)
| Parameter | Symbol | Value (in Solvent X) |
| Absorption Maximum | λabs | e.g., 350 nm |
| Molar Absorptivity | ε | e.g., 5,000 M⁻¹cm⁻¹ |
| Emission Maximum | λem | e.g., 450 nm |
| Stokes Shift | Δν | e.g., 100 nm |
| Fluorescence Quantum Yield | ΦF | e.g., 0.40 |
| Fluorescence Lifetime | τF | e.g., 2.5 ns |
Table 3: Solvatochromic Effects on this compound (Illustrative)
| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF |
| Hexane | 0.1 | e.g., 340 | e.g., 420 | e.g., 80 | e.g., 0.25 |
| Toluene | 2.4 | e.g., 345 | e.g., 435 | e.g., 90 | e.g., 0.35 |
| Dichloromethane | 3.1 | e.g., 350 | e.g., 450 | e.g., 100 | e.g., 0.45 |
| Acetonitrile | 5.8 | e.g., 355 | e.g., 470 | e.g., 115 | e.g., 0.30 |
| Methanol | 6.6 | e.g., 352 | e.g., 465 | e.g., 113 | e.g., 0.20 |
Experimental Protocols
The following sections detail the standard methodologies for characterizing the photophysical properties of this compound.
Sample Preparation
Accurate and reproducible measurements depend on careful sample preparation.[20]
-
Solvent Selection: Choose high-purity spectroscopic grade solvents. The choice of solvent can significantly impact the photophysical properties.
-
Concentration: Prepare a stock solution of this compound in the chosen solvent. For absorption measurements, prepare a series of dilutions to determine the molar absorptivity. For fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[21]
-
Cuvettes: Use quartz cuvettes for both absorption and fluorescence measurements to ensure transparency in the UV region. Clean the cuvettes thoroughly before use.[22]
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light as a function of wavelength.[14]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.[14]
-
Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.[23]
-
Sample Measurement: Place the cuvette with the sample solution in the sample beam path and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Determine the wavelength(s) of maximum absorption (λabs). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.
Steady-State Fluorescence Spectroscopy
This technique measures the fluorescence emission spectrum of a sample.[24]
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
-
Excitation Wavelength: Set the excitation monochromator to the determined λabs.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Corrections: Ensure the instrument is corrected for the wavelength-dependent response of the detector and other optical components.
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λem) and calculate the Stokes shift.
Relative Fluorescence Quantum Yield Determination
The comparative method of Williams et al. is a reliable way to determine the fluorescence quantum yield.[16]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) and absorption/emission in a similar spectral region as the sample.[25]
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions.
-
Data Integration: Integrate the area under the emission curve for each spectrum.
-
Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation, where 'Grad' is the gradient of the plot and 'η' is the refractive index of the solvent.[16][17]
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
Fluorescence Lifetime Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[18][26][27][28]
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., laser diode or LED), a sample holder, a fast and sensitive detector (e.g., single-photon avalanche diode or microchannel plate PMT), and timing electronics.[19]
-
Excitation: The sample is excited with short pulses of light at a high repetition rate.
-
Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.
-
Histogram Formation: A histogram of the number of photons detected versus their arrival time is constructed, which represents the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τF). The quality of the fit is assessed by examining the residuals and the chi-squared value.
Signaling Pathways and Applications
Currently, there is no specific information in the public domain linking this compound to defined cellular signaling pathways. However, as a fluorescent molecule, it holds potential for use in cellular imaging. Further research would be required to explore its utility as a fluorescent probe, including studies on its cytotoxicity, cellular uptake, and localization.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the photophysical properties of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements offer a clear path for researchers to undertake a thorough investigation. The structural similarity to known fluorescent compounds suggests that this compound is a promising candidate for further study, with potential applications in various scientific and technological fields. The methodologies and data presentation formats outlined herein are intended to promote standardized and comparable research on this and related molecules.
References
- 1. scbt.com [scbt.com]
- 2. This compound (101-18-8) at Nordmann - nordmann.global [nordmann.global]
- 3. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Painting: A Decade of Discovery and Innovation in Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multimeric MR Contrast Agents for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. 3-Anilinophenol | CAS#:101-18-8 | Chemsrc [chemsrc.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. m-Anilinophenol | 101-18-8 [m.chemicalbook.com]
- 11. Fluorescence emission modification of triphenylamine derivatives by aggregate formation in solution or by mechanical stress in solid state | Emergent Scientist [emergent-scientist.edp-open.org]
- 12. p-Aminophenol fluorescence and determination in the presence of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and photophysical properties of fluorescent dyes based on triphenylamine, diphenylamine, diphenyl sulfone or triphenyltriazine derivatives containing an acetylene linkage group | Semantic Scholar [semanticscholar.org]
- 14. agilent.com [agilent.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. chem.uci.edu [chem.uci.edu]
- 17. edinst.com [edinst.com]
- 18. horiba.com [horiba.com]
- 19. sssc.usask.ca [sssc.usask.ca]
- 20. ossila.com [ossila.com]
- 21. edinst.com [edinst.com]
- 22. engineering.purdue.edu [engineering.purdue.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. agilent.com [agilent.com]
- 25. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 27. photon-force.com [photon-force.com]
- 28. lup.lub.lu.se [lup.lub.lu.se]
The Antioxidant Action of 3-Hydroxydiphenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxydiphenylamine, a molecule possessing both a hydroxyl and a secondary amine group, belongs to a class of compounds recognized for their antioxidant properties. While its primary applications have historically been in industrial settings, such as stabilizers for lubricants, the inherent chemical functionalities suggest a potential for broader applications in mitigating oxidative stress. This technical guide provides an in-depth exploration of the theoretical antioxidant mechanisms of this compound, drawing upon the established principles of radical scavenging by analogous aminophenol and diphenylamine structures. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide will extrapolate its potential actions based on the well-documented structure-activity relationships of related compounds.
Core Antioxidant Mechanisms: A Theoretical Framework
The antioxidant capacity of this compound is theoretically rooted in the ability of its hydroxyl (-OH) and amino (-NH-) groups to donate a hydrogen atom or an electron to neutralize reactive free radicals. This action interrupts the propagation of oxidative chain reactions that can lead to cellular damage.
Radical Scavenging Activity
The principal mechanism of antioxidant action for phenolic and aminic compounds is direct radical scavenging. This can occur through two primary pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the substrate.
For this compound, both the hydroxyl and the amino groups can participate in these processes. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings, which makes the initial hydrogen or electron donation more favorable.
It is crucial to note the influence of the substituent position on the antioxidant activity of aminophenols. Studies on aminophenol isomers have demonstrated that ortho- and para-isomers exhibit significantly higher radical scavenging activity compared to the meta-isomer.[1][2] This is attributed to the formation of more stable quinone-imine-like radical species through resonance. As this compound is a meta-isomer, its direct radical scavenging activity may be less potent than its ortho- and para-counterparts.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key damaging process in biological systems, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. Antioxidants can inhibit lipid peroxidation by:
-
Scavenging Initiating Radicals: By neutralizing the radicals that initiate the peroxidation cascade.
-
Trapping Peroxyl Radicals: By reacting with and neutralizing lipid peroxyl radicals (LOO•), thereby terminating the chain reaction.
Theoretically, this compound can inhibit lipid peroxidation through both mechanisms. Its ability to donate a hydrogen atom to a lipid peroxyl radical would terminate the chain reaction, forming a lipid hydroperoxide and a stabilized antioxidant radical.
Potential Interaction with Endogenous Antioxidant Systems
While direct radical scavenging is a primary mechanism, some antioxidants can also exert their effects by modulating endogenous antioxidant defense systems. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. The transcription factor Nrf2 regulates the expression of a wide array of antioxidant and cytoprotective genes. While no direct evidence links this compound to the Nrf2 pathway, it remains a plausible, yet uninvestigated, mechanism of action.
Quantitative Data Summary
| Assay | Parameter | Expected Outcome for this compound (Theoretical) | Reference Compounds (for comparison) |
| DPPH Radical Scavenging | IC50 | Moderate activity expected. | Ascorbic Acid, Trolox, Quercetin |
| ABTS Radical Scavenging | IC50 | Moderate activity expected. | Ascorbic Acid, Trolox, Gallic Acid |
| Lipid Peroxidation | IC50 | Potential for inhibitory activity. | BHT, BHA, Vitamin E |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
Detailed experimental protocols for evaluating the antioxidant activity of compounds like this compound are well-established. The following are generalized methodologies for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.
-
Reaction Mixture: Varying concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
Reaction Mixture: Different concentrations of this compound are added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Methodology:
-
Induction of Lipid Peroxidation: A lipid-rich substrate, such as a rat brain or liver homogenate, is incubated with an oxidizing agent (e.g., FeSO4/ascorbate) to induce lipid peroxidation.
-
Treatment: Different concentrations of this compound are added to the reaction mixture before or concurrently with the pro-oxidant.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
TBARS Reaction: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 30 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically at 532 nm).
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with the pro-oxidant but without the antioxidant). The IC50 value is then determined.
Visualizing the Mechanisms
The following diagrams illustrate the theoretical antioxidant mechanisms of this compound.
Caption: Hydrogen Atom Transfer (HAT) from the hydroxyl group of this compound to a free radical.
Caption: Hydrogen Atom Transfer (HAT) from the amino group of this compound to a free radical.
Caption: Proposed mechanism of lipid peroxidation inhibition by this compound.
Conclusion and Future Directions
This compound possesses the structural motifs characteristic of an effective antioxidant. Based on the behavior of analogous compounds, it is reasonable to hypothesize that it can act as a radical scavenger and an inhibitor of lipid peroxidation. However, the lack of direct experimental evidence, particularly quantitative data from standardized assays, is a significant knowledge gap.
For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:
-
Quantitative Antioxidant Profiling: Performing standardized in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) to determine the IC50 values of this compound.
-
Lipid Peroxidation Studies: Evaluating its efficacy in inhibiting lipid peroxidation in various in vitro and cellular models.
-
Mechanistic Elucidation: Investigating the potential for pro-oxidant activity in the presence of transition metals and exploring its interaction with endogenous antioxidant pathways, such as the Nrf2 signaling cascade.
-
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications impact its antioxidant and biological activities.
By systematically addressing these areas, a clearer and more comprehensive understanding of the antioxidant potential of this compound can be achieved, paving the way for its potential application in therapeutic strategies against oxidative stress-related diseases.
References
Solubility of 3-Hydroxydiphenylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxydiphenylamine is a chemical intermediate with applications in the synthesis of dyes and potentially in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for process development, purification, and formulation. This technical guide provides a summary of the currently available, albeit limited, solubility data for this compound. Due to the scarcity of quantitative data in publicly available literature, this guide also details a comprehensive, generalized experimental protocol for the accurate determination of its solubility. This protocol is designed to be a practical resource for researchers to generate reliable and reproducible solubility data in their own laboratories.
Introduction
This compound (CAS No. 101-18-8), also known as 3-(phenylamino)phenol, is an aromatic compound containing both a hydroxyl and a secondary amine functional group. These groups confer a degree of polarity to the molecule, influencing its solubility in different media. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that impacts its bioavailability, processability, and formulation design. This document aims to collate the known solubility characteristics of this compound and to provide a robust experimental framework for its quantitative determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [2] |
| Melting Point | 81-82 °C | [1] |
| Boiling Point | 340 °C | [1] |
| Water Solubility | <0.1 g/100 mL at 22.5 °C | [1] |
| pKa | 9.74 ± 0.10 (Predicted) | [1] |
Solubility Data
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very slightly soluble (< 1 mg/mL) | [1][2] |
Based on the principle of "like dissolves like," it can be inferred that this compound, being a moderately polar molecule, would exhibit greater solubility in polar organic solvents compared to nonpolar solvents. The presence of both a hydrogen bond donor (-OH and -NH) and acceptor (-O- and -N-) suggests potential for interaction with protic and aprotic polar solvents. However, experimental verification is essential.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal equilibrium method followed by gravimetric or spectroscopic analysis.[3][4]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven for drying
-
UV-Vis spectrophotometer (if using spectroscopic method)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Methodology
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
Step 2: Sample Withdrawal and Filtration
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed vial. The filter material should be chemically compatible with the solvent.
Step 3: Concentration Determination
Two common methods for determining the concentration of the dissolved solid are the gravimetric method and the spectroscopic method.
4.3.1. Gravimetric Method [3][5]
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, reweigh the vial containing the solid residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
Calculate the solubility in terms of g/L or mg/mL.
4.3.2. Spectroscopic Method (UV-Vis) [6][7]
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, accounting for the dilution factor.
Conclusion
While there is a significant gap in the literature regarding the quantitative solubility of this compound in organic solvents, this guide provides a framework for addressing this. The detailed experimental protocol outlined herein offers a reliable and systematic approach for researchers to determine the solubility of this compound in various solvents of interest. The generation of such data is paramount for the effective utilization of this compound in synthetic chemistry and pharmaceutical sciences, enabling optimized reaction conditions, efficient purification processes, and rational formulation design. It is recommended that future studies focus on generating and publishing this fundamental data to aid in the broader application of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scirp.org [scirp.org]
- 7. ingentaconnect.com [ingentaconnect.com]
3-Hydroxydiphenylamine and its Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxydiphenylamine, also known as 3-anilinophenol, is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its unique structural features, comprising a phenol, a secondary amine, and two aromatic rings, provide a foundation for the development of derivatives with a wide spectrum of therapeutic applications. These applications span from anticancer and neuroprotective to antimicrobial and antioxidant activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their relevance to drug discovery and development.
Synthesis of this compound and its Derivatives
The core structure of this compound can be synthesized through several methods, with the condensation of a dihydroxybenzene with a primary aromatic amine being a common approach.
General Synthesis of this compound
A prevalent method involves the reaction of resorcinol with aniline in the presence of a catalyst.
Experimental Protocol: Synthesis of this compound
-
Reactants: Resorcinol and aniline.
-
Procedure: A mixture of resorcinol and aniline is heated. The reaction progress is monitored, and upon completion, the excess aniline is removed by distillation. The resulting crude product is then purified to yield this compound.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures.[2]
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized by utilizing substituted anilines or phenols in the initial condensation reaction or by further modifying the core this compound structure. A common synthetic strategy for creating a library of derivatives is the Buchwald-Hartwig cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Cross-Coupling for 3-Anilino-Quinolin-2(1H)-ones
-
Reactants: 3-bromo-6-substituted-quinolin-2(1H)-ones and functionalized anilines.
-
Catalyst System: A palladium catalyst and a suitable ligand are typically employed.
-
Procedure: The bromo-quinolinone and the aniline derivative are reacted in the presence of the catalyst system and a base in an appropriate solvent. The reaction mixture is heated until the starting materials are consumed. Following the reaction, the product is isolated and purified using techniques such as column chromatography.
Medicinal Chemistry Applications
The this compound scaffold has been explored for a variety of therapeutic applications, with notable examples in cancer, neuroprotection, and infectious diseases.
Anticancer Activity: Kinase Inhibition
Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation and is a major target for cancer therapy.
Signaling Pathway: PI3K/Akt/mTOR
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key component of the PI3K/Akt pathway.
Table 1: Anticancer Activity of 3-Anilino-Quinolin-2(1H)-one Derivatives
| Compound ID | Substitution | Target Kinase | IC50 (µM) |
| Derivative A | 6-Bromo | PDK1 | Modest Inhibition |
| Derivative B | 6-Methoxy | PDK1 | Modest Inhibition |
| Derivative C | 6-Nitro | PDK1 | Modest Inhibition |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The kinase reaction typically involves the transfer of a phosphate group from ATP to a substrate.
-
Procedure:
-
The kinase, its substrate, and ATP are combined in a reaction buffer.
-
The this compound derivative (test compound) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
-
Neuroprotective Activity
The antioxidant properties of the phenolic group in this compound derivatives make them potential candidates for the treatment of neurodegenerative diseases, where oxidative stress is a key pathological factor.
Experimental Workflow: Evaluation of Neuroprotective Agents
Caption: Workflow for the evaluation of neuroprotective this compound derivatives.
Experimental Protocol: In Vivo Model of Neuroprotection (General)
-
Animal Model: A suitable animal model of a neurodegenerative disease (e.g., a model of Parkinson's disease or Alzheimer's disease) is used.
-
Procedure:
-
Animals are treated with the this compound derivative or a vehicle control.
-
The disease is induced or allowed to progress.
-
Behavioral tests are conducted to assess cognitive and motor function.
-
After the experimental period, brain tissue is collected for histological and biochemical analysis to assess neuronal damage and markers of oxidative stress.
-
Antimicrobial and Antioxidant Activity
The diphenylamine scaffold is known to exhibit antimicrobial and antioxidant properties. Derivatives of this compound have been evaluated for these activities.
Table 2: Antimicrobial Activity of Aminodiphenylamine Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound 1 | Staphylococcus aureus | 15.62 |
| Compound 1 | Escherichia coli | 31.25 |
| Compound 2 | Staphylococcus aureus | 62.5 |
| Compound 2 | Escherichia coli | 125 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
A serial dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
A solution of the this compound derivative at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The versatility of their synthesis allows for the creation of diverse chemical libraries for screening against various therapeutic targets. While research has demonstrated their potential as anticancer, neuroprotective, and antimicrobial agents, further studies are warranted to fully elucidate their mechanisms of action and to optimize their pharmacological properties for clinical development. The detailed protocols and data presented in this guide are intended to facilitate further research and drug discovery efforts centered on this valuable scaffold.
References
The Ascending Profile of 3-Hydroxydiphenylamine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-hydroxydiphenylamine are emerging as a significant class of bioactive molecules, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their antioxidant, anticancer, and enzyme-inhibitory properties. This document synthesizes available quantitative data, details key experimental protocols for their biological evaluation, and visualizes the primary signaling pathways implicated in their mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
The diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 3-position of the diphenylamine backbone gives rise to this compound, a molecule with a unique electronic and structural profile that has been leveraged for the development of novel derivatives with enhanced biological activities. These activities are broad-ranging and include potent antioxidant effects, promising anticancer activity against various cell lines, and specific inhibition of key enzymes involved in pathological processes. This guide will delve into the specifics of these biological activities, presenting a consolidated view of the current research landscape.
Biological Activities of Novel this compound Derivatives
The biological potential of this compound derivatives is multifaceted. The presence of the phenolic hydroxyl group and the diphenylamine moiety contributes to their ability to act as radical scavengers and modulators of cellular signaling pathways.
Antioxidant Activity
Many this compound derivatives exhibit significant antioxidant activity, primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can effectively scavenge free radicals.
Table 1: Antioxidant Activity of Diphenylamine and Hydroxyphenyl Derivatives
| Compound/Derivative | Assay | IC50 / Activity | Reference |
| Aminodiphenylamine Derivative 1 | DPPH | 87% inhibition | [1] |
| Aminodiphenylamine Derivative 3 | DPPH | >80% inhibition | [1] |
| Aminodiphenylamine Derivative 5 | DPPH | >80% inhibition | [1] |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4f | DPPH | 23.84 µM | [2] |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4g | DPPH | 33.49 µM | [2] |
| Ascorbic Acid (Reference) | DPPH | 50.17 µM | [2] |
| Trolox (Reference) | DPPH | 36.69 µM | [2] |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4f | ABTS | 7.06 µM | [2] |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 4g | ABTS | 14.04 µM | [2] |
| Trolox (Reference) | ABTS | 16.57 µM | [2] |
Anticancer Activity
Several novel derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Diphenylamine and Hydroxylated Biphenyl Derivatives
| Compound/Derivative | Cell Line | IC50 / EC50 | Reference |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 μM | [3] |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 μM | [3] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 | RXF393 (Renal) | 7.01 ± 0.39 µM | [4] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 | HT29 (Colon) | 24.3 ± 1.29 µM | [4] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 µM | [4] |
| Doxorubicin (Reference) | RXF393 (Renal) | 13.54 ± 0.82 µM | [4] |
| Doxorubicin (Reference) | HT29 (Colon) | 13.50 ± 0.71 µM | [4] |
| Doxorubicin (Reference) | LOX IMVI (Melanoma) | 6.08 ± 0.32 µM | [4] |
| FBA-TPQ | MCF-7 (Breast) | 0.097-2.297 µM | [5] |
| 3-Amino-4-hydroxy-benzenesulfonamide Derivative 9 | MDA-MB-231 (Breast) | ~10 µM | [2] |
| 3-Amino-4-hydroxy-benzenesulfonamide Derivative 9 | PPC-1 (Prostate) | ~10 µM | [2] |
Enzyme Inhibitory Activity
Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease, including those involved in inflammation and neurodegeneration.
Table 3: Enzyme Inhibitory Activity of Diphenylamine and Related Derivatives
| Compound/Derivative | Enzyme | IC50 | Reference |
| N-phenyl aromatic amide 12r | Xanthine Oxidase | 0.028 µM | [6] |
| Topiroxostat (Reference) | Xanthine Oxidase | 0.017 µM | [6] |
| Kukoamine A | Lipoxygenase | 9.5 µM | [7] |
| Phthalimide-based compound 4b | Acetylcholinesterase | 16.42 ± 1.07 µM | |
| Donepezil (Reference) | Acetylcholinesterase | 0.41 ± 0.09 µM | |
| m-Terphenylamine 3b | COX-1 | µM range | |
| m-Terphenylamine 3c | COX-1 | µM range | |
| m-Terphenylamine 3e | COX-1 | µM range | |
| 1,3-dihydro-2H-indolin-2-one derivative 4e | COX-2 | 2.35 ± 0.04 µM | |
| 1,3-dihydro-2H-indolin-2-one derivative 9h | COX-2 | 2.422 ± 0.10 µM | |
| 1,3-dihydro-2H-indolin-2-one derivative 9i | COX-2 | 3.34 ± 0.05 µM |
Key Signaling Pathways
The biological activities of this compound derivatives are often mediated through their interaction with critical intracellular signaling pathways. The MAPK and NF-κB pathways are two of the most significant cascades that are reportedly modulated by phenolic compounds, leading to downstream effects on inflammation, cell proliferation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes. Modulation of this pathway by bioactive compounds can lead to anti-inflammatory and anticancer effects.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anticancer effects of many bioactive compounds.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Antioxidant Activity Assays
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and reference antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test compound/reference solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of percent inhibition versus concentration.
-
Anticancer Activity Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the for-mazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Enzyme Inhibition Assays
This protocol provides a general framework for assessing the inhibitory activity of compounds against various enzymes using a spectrophotometric method.
-
Reagents and Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test compounds (this compound derivatives)
-
Reference inhibitor
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, test compounds, and reference inhibitor in the appropriate buffer.
-
In a microplate well or cuvette, pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor for a specific time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.
-
The initial reaction velocity (rate of change in absorbance) is calculated for each concentration of the inhibitor.
-
The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the initial velocity without the inhibitor, and V_inhibitor is the initial velocity with the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a plot of percent inhibition versus inhibitor concentration.
-
Conclusion and Future Directions
The collective evidence strongly suggests that novel this compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their inherent antioxidant properties, coupled with their demonstrated anticancer and enzyme inhibitory activities, underscore their potential in addressing a range of pathological conditions. The modulation of key signaling pathways such as MAPK and NF-κB appears to be a central mechanism underlying their diverse biological effects.
Future research should focus on the synthesis of new libraries of this compound derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR). This will enable the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these derivatives. Preclinical studies in relevant animal models are a crucial next step to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of this chemical class holds significant promise for the discovery of novel drugs with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 6. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kukoamine A analogs with lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxydiphenylamine: A Versatile Scaffold for Advanced Fluorescent Probe Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical research. These molecular tools are indispensable for visualizing and quantifying specific analytes within complex environments, thereby providing critical insights into biological processes and aiding in the development of novel diagnostics and therapeutics. Within the diverse landscape of fluorescent scaffolds, 3-hydroxydiphenylamine has emerged as a promising and versatile core structure for the design of innovative fluorescent probes. Its inherent photophysical properties, coupled with amenable synthetic access, position it as a valuable building block for creating probes tailored for a range of applications, from detecting reactive oxygen species (ROS) to sensing changes in microenvironmental viscosity.
This technical guide provides a comprehensive overview of the utilization of the this compound scaffold in fluorescent probe design. It delves into the synthetic strategies, photophysical characteristics, and practical applications of probes derived from this core structure, with a focus on providing detailed experimental protocols and quantitative data to facilitate the work of researchers in the field.
Core Principles of Probe Design with this compound
The utility of this compound as a scaffold for fluorescent probes stems from its electron-rich aromatic system and the presence of a hydroxyl group. This hydroxyl moiety can act as a modulation site, where its interaction with an analyte can trigger a change in the molecule's electronic properties, leading to a detectable fluorescent response. A key synthetic route to harness this scaffold is through the condensation reaction with phthalic anhydride or its derivatives, a classic method for the synthesis of rhodamine dyes. A notable example involves the condensation of 2-methyl-3-hydroxy-diphenylamine with phthalic anhydride in the presence of sulfuric acid to yield a rhodamine dye.[1] This reaction forms the basis for creating a xanthene core, which is the fluorophore responsible for the bright fluorescence of rhodamine dyes.
The general workflow for designing and applying a fluorescent probe based on the this compound scaffold can be conceptualized as follows:
Figure 1: A generalized workflow for the development and application of a this compound-based fluorescent probe.
Synthesis and Characterization of Rhodamine Dyes from a this compound Derivative
While specific literature detailing the synthesis and full characterization of a fluorescent probe directly from this compound is limited, a historical patent points to a viable synthetic pathway. Dye-stuffs of the rhodamine series can be prepared by the condensation of 2-methyl-3-hydroxy-diphenylamine with phthalic anhydride in the presence of sulfuric acid.[1]
Experimental Protocol: Synthesis of a Rhodamine Dye
The following protocol is a generalized procedure based on established methods for rhodamine synthesis and the information from the aforementioned patent. Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
2-methyl-3-hydroxy-diphenylamine
-
Phthalic anhydride
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-3-hydroxy-diphenylamine (1 equivalent) and phthalic anhydride (1.1 equivalents).
-
Carefully add concentrated sulfuric acid (sufficient to dissolve the reactants and act as a catalyst) to the mixture at room temperature.
-
Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to obtain the pure rhodamine dye.
-
Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Synthetic workflow for the preparation of a rhodamine dye from 2-methyl-3-hydroxy-diphenylamine.
Photophysical Properties
Table 1: Expected Photophysical Properties of a this compound-Derived Rhodamine
| Property | Expected Range | Significance |
| Absorption Maximum (λabs) | 500 - 560 nm | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | 520 - 580 nm | Defines the fluorescence color and detection window. |
| Quantum Yield (Φ) | 0.3 - 0.9 | A measure of the probe's brightness. |
| Stokes Shift | 20 - 40 nm | The separation between absorption and emission maxima, crucial for minimizing self-absorption. |
| Molar Extinction Coefficient (ε) | > 50,000 M-1cm-1 | Indicates the efficiency of light absorption. |
Applications in Sensing and Imaging
Fluorescent probes based on the this compound scaffold hold significant potential for various applications, particularly in the detection of reactive oxygen species (ROS) and the measurement of cellular viscosity.
Detection of Reactive Oxygen Species (ROS)
The electron-rich nature of the diphenylamine core makes it susceptible to oxidation by ROS. This property can be harnessed to design "turn-on" or "turn-off" fluorescent probes. For instance, the non-fluorescent, reduced (leuco) form of a rhodamine dye can be oxidized by ROS to its highly fluorescent form.
Signaling Pathway for ROS Detection:
Figure 3: General signaling pathway for a "turn-on" fluorescent probe for reactive oxygen species.
Experimental Protocol: In Vitro ROS Detection
-
Prepare a stock solution of the this compound-based probe in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of the probe in a biologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Induce the generation of ROS in the buffer (e.g., using the Fenton reaction for hydroxyl radicals or SIN-1 for peroxynitrite).
-
Add the probe to the ROS-containing buffer and incubate for a specific period.
-
Measure the fluorescence intensity at the probe's emission maximum using a fluorometer.
-
Compare the fluorescence intensity to a control solution without ROS to determine the probe's response.
Viscosity Sensing
The fluorescence quantum yield of some fluorophores, particularly those with rotatable bonds, is sensitive to the viscosity of their microenvironment. In a low-viscosity medium, intramolecular rotation can lead to non-radiative decay pathways, quenching fluorescence. In a high-viscosity environment, this rotation is restricted, leading to an enhancement of fluorescence. The diphenylamine scaffold, with its potential for intramolecular rotation, can be exploited for the design of viscosity-sensitive probes, often referred to as "molecular rotors."
Principle of Viscosity Sensing:
Figure 4: Logical relationship illustrating the principle of a molecular rotor for viscosity sensing.
Experimental Protocol: Cellular Viscosity Measurement
-
Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the viscosity-sensitive probe in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration.
-
Incubate the cells with the probe-containing medium for a specific time to allow for cellular uptake.
-
Wash the cells with fresh medium to remove any excess probe.
-
Induce changes in cellular viscosity if desired (e.g., by treating with drugs that alter the cytoskeleton or membrane fluidity).
-
Acquire fluorescence images of the cells using a fluorescence microscope equipped with the appropriate filter sets.
-
Analyze the fluorescence intensity or fluorescence lifetime to determine changes in intracellular viscosity.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel fluorescent probes. Its straightforward incorporation into the well-established rhodamine framework provides a clear path to generating bright and photostable fluorophores. While the full potential of this scaffold is yet to be unlocked, the foundational chemistry suggests a wide range of possibilities for creating probes for diverse applications.
Future research should focus on the systematic synthesis and characterization of a library of fluorescent probes derived from this compound and its analogs. A thorough investigation of their photophysical properties and their response to various analytes, including ROS, reactive nitrogen species, and changes in microenvironmental parameters like viscosity and polarity, will be crucial. The development of probes with near-infrared excitation and emission wavelengths would be particularly valuable for in vivo imaging applications, offering deeper tissue penetration and reduced autofluorescence. By leveraging the versatility of the this compound scaffold, the scientific community can continue to expand the toolkit of fluorescent probes, enabling new discoveries in biology, medicine, and materials science.
References
Methodological & Application
Application Note: HPLC Method for Purity Analysis of 3-Hydroxydiphenylamine
Introduction
3-Hydroxydiphenylamine is a chemical intermediate utilized in the synthesis of various compounds, including dyes and pharmaceuticals.[1][2][3] Ensuring the purity of this compound is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical substances. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of a suitable analytical method.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Melting Point | 81-82°C |
| Boiling Point | 340°C |
| Water Solubility | <0.1 g/100 mL at 22.5°C |
| Appearance | Brown/Powder |
Experimental Protocol
This protocol outlines the procedure for the purity analysis of this compound by HPLC.
1. Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sample of this compound for analysis
2. Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The recommended chromatographic conditions are detailed in the table below.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are listed in the table below.
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Reproducibility (%RSD of peak area for 5 replicate injections) | ≤ 2.0% |
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (methanol) to ensure a clean baseline.
-
Perform five replicate injections of the Standard Solution to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
6. Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow
The following diagram illustrates the workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Hypothetical Data
The following table presents hypothetical results from the purity analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15000 | 0.30 | Impurity 1 (e.g., Aniline) |
| 2 | 5.8 | 25000 | 0.50 | Impurity 2 (e.g., Resorcinol) |
| 3 | 10.2 | 4950000 | 99.00 | This compound |
| 4 | 14.1 | 10000 | 0.20 | Unknown Impurity |
| Total | 5000000 | 100.00 |
The described HPLC method is suitable for the purity determination of this compound. The method is simple, and with a total run time of 25 minutes, it allows for a high throughput of samples. The validation of this method according to ICH guidelines is recommended before its implementation in a quality control laboratory. Potential impurities could include starting materials from the synthesis, such as aniline, or by-products like N,N,N'-triphenyl-p-phenylenediamine, which can form upon heating diphenylamine.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound (101-18-8) at Nordmann - nordmann.global [nordmann.global]
- 3. jayvir-us.com [jayvir-us.com]
- 4. Identification of a toxic impurity in commercial diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Diphenylamine - Wikipedia [en.wikipedia.org]
Unveiling Cellular Oxidative Stress: Application Notes for the Highly Specific ROS Probe, 3'-(p-hydroxyphenyl) fluorescein (HPF)
A comprehensive guide for researchers, scientists, and drug development professionals on the application of 3'-(p-hydroxyphenyl) fluorescein (HPF) as a fluorescent probe for the detection of highly reactive oxygen species (hROS).
Initial investigations into the use of 3-Hydroxydiphenylamine as a fluorescent probe for reactive oxygen species (ROS) have shown no evidence in the scientific literature to support this application. Therefore, this document focuses on a well-validated and highly specific alternative, 3'-(p-hydroxyphenyl) fluorescein (HPF). HPF is a reliable tool for the detection of specific and highly reactive oxygen species (hROS), namely the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).
Introduction to HPF
3'-(p-hydroxyphenyl) fluorescein (HPF) is a cell-permeable, non-fluorescent molecule that serves as a highly selective and sensitive probe for detecting hydroxyl radicals and peroxynitrite.[1][2][3][4] Upon reaction with these specific hROS, HPF is oxidized to a fluorescein derivative, which exhibits a strong green fluorescence.[4][5][6] A key advantage of HPF over other ROS indicators, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is its superior specificity and stability.[5] HPF shows minimal reactivity towards other ROS, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and nitric oxide (NO), thereby reducing the likelihood of false positives.[3][4]
Principle of Detection
The detection mechanism of HPF is based on the irreversible oxidation of the non-fluorescent probe into a highly fluorescent product upon interaction with hydroxyl radicals or peroxynitrite. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of these transient and highly reactive species in cellular and in vitro systems.[4][6]
Data Presentation
The following tables summarize the key quantitative and qualitative properties of the HPF fluorescent probe for ROS detection.
Table 1: Spectroscopic Properties of HPF
| Property | Before Reaction with hROS | After Reaction with hROS |
| Fluorescence | Non-fluorescent | Bright green fluorescence |
| Excitation Maximum (Ex) | N/A | ~490 nm[5][7][8] |
| Emission Maximum (Em) | N/A | ~515 nm[5][7][8] |
Table 2: Specificity and Reactivity of HPF
| Reactive Species | Reactivity with HPF |
| Hydroxyl Radical (•OH) | High |
| Peroxynitrite (ONOO⁻) | High |
| Superoxide (O₂⁻) | Little to no reactivity[3] |
| Hydrogen Peroxide (H₂O₂) | Little to no reactivity[3][4] |
| Singlet Oxygen (¹O₂) | Little to no reactivity[1][3] |
| Nitric Oxide (NO) | Little to no reactivity[3][4] |
| Hypochlorite (⁻OCl) | Little to no reactivity[1][3] |
Experimental Protocols
The following are detailed protocols for the use of HPF in detecting hROS in both suspension and adherent cells.
Reagent Preparation
-
HPF Stock Solution (5 mM): HPF is typically supplied as a solution in dimethylformamide (DMF).[9] If provided as a solid, dissolve 1 mg of HPF in 470 µL of anhydrous DMF.[10] Note: It is recommended to avoid using dimethyl sulfoxide (DMSO) as a solvent, as it can scavenge hydroxyl radicals.[10] Store the stock solution at -20°C, protected from light.
-
HPF Working Solution (1-10 µM): Immediately before use, dilute the 5 mM HPF stock solution in a suitable buffer, such as serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS), to a final working concentration of 1-10 µM.[5][11][12] The optimal concentration should be determined empirically for each cell type and experimental condition.
Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and wash them once with a serum-free buffer (e.g., PBS). Resuspend the cells in the same buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Loading with HPF: Add the HPF working solution to the cell suspension to achieve the desired final concentration (typically 5-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[2][12]
-
Induction of Oxidative Stress (Optional): If applicable, treat the cells with the experimental compound to induce ROS production.
-
Detection: Analyze the fluorescence of the cells using one of the following methods:
-
Flow Cytometry: Measure the green fluorescence in the FL1 channel (excitation at 488 nm, emission at ~520 nm).[5]
-
Fluorescence Microscopy: Place a small aliquot of the cell suspension on a microscope slide and observe using a fluorescence microscope with a standard FITC filter set.[2]
-
Microplate Reader: Transfer the cell suspension to a black, clear-bottom 96-well plate and measure the fluorescence (Ex/Em = 490/515 nm).[5]
-
Protocol for Adherent Cells
-
Cell Culture: Plate adherent cells in a suitable culture vessel (e.g., multi-well plates, chamber slides, or petri dishes) and allow them to adhere overnight.
-
Washing: Gently wash the cells once with a serum-free buffer.
-
Loading with HPF: Add the HPF working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[2]
-
Washing (Optional): Gently wash the cells once more with the serum-free buffer to remove any excess probe.
-
Induction of Oxidative Stress (Optional): Add the experimental compound to the cells in a fresh serum-free buffer.
-
Detection: Analyze the fluorescence using:
Visualization of Signaling Pathways and Workflows
HPF Mechanism of Action
Caption: Mechanism of HPF fluorescence upon oxidation by hROS.
Experimental Workflow for ROS Detection using HPF
Caption: General experimental workflow for cellular ROS detection using HPF.
Signaling Pathways Involving Peroxynitrite
Peroxynitrite is a potent signaling molecule that can modulate various cellular pathways, often through the nitration of tyrosine residues on proteins. This can lead to either activation or inhibition of key signaling components.
Caption: Peroxynitrite-mediated modulation of key signaling pathways.[13]
References
- 1. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxanim.com [maxanim.com]
- 4. moleculeprobes.net [moleculeprobes.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fluoresceintsa.com [fluoresceintsa.com]
- 7. Invitrogen HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Hydroxyphenyl Fluorescein | HPF | ROS Detection | TargetMol [targetmol.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. goryochemical.com [goryochemical.com]
- 11. interchim.fr [interchim.fr]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Hydroxydiphenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and modern synthetic protocols for the preparation of 3-hydroxydiphenylamine and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2][3] The protocols outlined below cover classical condensation reactions as well as modern palladium- and copper-catalyzed cross-coupling methodologies, offering a range of options to suit different laboratory settings and substrate requirements.
Key Synthetic Methodologies
The synthesis of this compound derivatives can be broadly categorized into three main approaches:
-
Condensation of Dihydroxybenzenes with Primary Aromatic Amines: This is a classical, high-temperature method that is particularly effective for large-scale synthesis, often providing high yields and purity.[4]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used modern method for the formation of C-N bonds under relatively mild conditions. It offers excellent functional group tolerance and high selectivity.[5][6]
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): Another important cross-coupling reaction for C-N bond formation. While traditionally requiring harsh conditions, recent advancements with the use of ligands have enabled milder and more efficient protocols.[7][8]
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the different synthetic routes to this compound derivatives, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Condensation of Resorcinol with Primary Aromatic Amines
| Aromatic Amine | Catalyst | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Reference |
| o-Chloroaniline | p-Toluenesulfonic acid | 180 | 18 | 96.7 | 100 | [4] |
| 4-Methoxyaniline | p-Toluenesulfonic acid | 200 | 18 | 95 | 96.9 | [4] |
| 3-Methoxy-4-methylaniline | p-Toluenesulfonic acid | 200 | 21 | 93.5 | 95.4 | [4] |
| o-Toluidine | p-Toluenesulfonic acid | 200 | 18 | 96 | 97.9 | [4] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Aminophenol
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ | BrettPhos | NaOtBu | 1,4-Dioxane | 90 | Not Specified | High | General Protocol |
| Aryl Chloride | Pd₂(dba)₃ | Josiphos | LHMDS | Toluene | 100 | Not Specified | High | General Protocol |
| Aryl Mesylate | Pd(OAc)₂ | CM-phos | K₃PO₄ | t-BuOH | 110 | Not Specified | High | [9] |
Note: The data in Table 2 is representative of general Buchwald-Hartwig conditions, as specific examples for 3-aminophenol were described qualitatively. Yields are typically high for these reactions.
Table 3: Copper-Catalyzed Ullmann Condensation of Amines and Aryl Halides
| Amine | Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aromatic/Aliphatic Amine | Aryl Halide | CuI | Prolinamide | K₂CO₃ | Water | Not Specified | Good to Excellent | [7] |
| Amine | Aryl Iodide/Bromide | CuI | L-Proline | K₂CO₃ | DMSO | 40-90 | Good to Excellent | [8] |
Note: Table 3 presents generalized conditions from modern Ullmann protocols that are applicable to the synthesis of this compound derivatives through the coupling of 3-aminophenol with an aryl halide.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-4'-methoxydiphenylamine via Condensation
This protocol is adapted from a patented procedure and is suitable for gram-scale synthesis.[4]
Materials:
-
Resorcinol (330 g, 3 mols)
-
4-Methoxyaniline (1,107 g, 9 mols)
-
p-Toluenesulfonic acid (13.2 g)
-
45% strength sodium hydroxide solution
Procedure:
-
Combine resorcinol, 4-methoxyaniline, and p-toluenesulfonic acid in a suitable reaction vessel equipped with a stirrer and a distillation apparatus.
-
Heat the mixture to 200°C and stir for 18 hours, during which approximately 54 g of water will distill off.
-
Allow the mixture to cool to 80°C.
-
Slowly stir in 6.9 g of 45% strength sodium hydroxide solution to neutralize the acid catalyst.
-
Distill off the excess 4-methoxyaniline under reduced pressure.
-
The remaining product is 3-hydroxy-4'-methoxydiphenylamine.
Purification:
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.
Expected Outcome:
-
Approximately 658 g of 3-hydroxy-4'-methoxydiphenylamine with a purity of 95%, which corresponds to a theoretical yield of 96.9%.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general methodology for the palladium-catalyzed synthesis of this compound derivatives from 3-aminophenol and an aryl halide.[6][9]
Materials:
-
3-Aminophenol
-
Aryl halide (bromide, chloride, or mesylate)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos, CM-phos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, t-BuOH)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst and the phosphine ligand.
-
Add the aryl halide, 3-aminophenol, and the base to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring for the required time (typically monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
Protocol 3: General Procedure for Ullmann Condensation
This protocol outlines a modern approach to the copper-catalyzed synthesis of this compound derivatives.[7][8]
Materials:
-
3-Aminophenol
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, prolinamide)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMSO, water)
Procedure:
-
To a reaction vessel, add CuI, the ligand, the base, 3-aminophenol, and the aryl halide.
-
Add the solvent and stir the mixture at the specified temperature (ranging from room temperature to 90°C, depending on the specific protocol) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. This compound (101-18-8) at Nordmann - nordmann.global [nordmann.global]
- 2. jayvir-us.com [jayvir-us.com]
- 3. scbt.com [scbt.com]
- 4. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for In Vitro Antioxidant Assays of 3-Hydroxydiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxydiphenylamine (3-HDPA) is a phenolic compound with a chemical structure suggesting potential antioxidant properties. The presence of a hydroxyl group on the phenyl ring, combined with the secondary amine linkage, indicates its capability to act as a radical scavenger. This document provides detailed protocols for three common in vitro assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant capacity of 3-HDPA. Additionally, a potential indirect antioxidant mechanism involving the Nrf2 signaling pathway is discussed. These assays are fundamental in the screening and characterization of antioxidant compounds for applications in pharmaceuticals, nutraceuticals, and material science.
Antioxidant Mechanism of Diphenylamines
Diphenylamine and its derivatives are known to exert their antioxidant effects primarily through a radical-trapping mechanism. The hydrogen atom from the secondary amine (-NH-) group can be donated to a free radical, thereby neutralizing it. The resulting nitrogen-centered radical is stabilized by resonance delocalization across both aromatic rings, which makes the parent molecule an effective chain-breaking antioxidant. The introduction of a hydroxyl group, as in 3-HDPA, is expected to enhance this antioxidant activity. The phenolic hydroxyl group can also donate a hydrogen atom, and the resulting phenoxyl radical is similarly stabilized by resonance.
Data Presentation
Quantitative analysis of antioxidant activity is typically expressed in terms of IC50 values for radical scavenging assays (DPPH and ABTS) and as Trolox equivalents for the FRAP assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µmol Trolox Equivalents/g) |
| This compound | Data not found | Data not found | Data not found |
| Trolox (Standard) | Example: 5.0 | Example: 3.5 | Not Applicable |
| Ascorbic Acid (Standard) | Example: 4.5 | Example: 3.0 | Not Applicable |
Note: The example values for standards are for illustrative purposes only and may vary depending on experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]
Materials:
-
This compound (3-HDPA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Compound and Standards:
-
Prepare a stock solution of 3-HDPA in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the various concentrations of 3-HDPA or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-HDPA and calculating the concentration at which 50% inhibition is achieved.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.[1]
Materials:
-
This compound (3-HDPA)
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.
-
-
Preparation of Test Compound and Standards:
-
Prepare a stock solution of 3-HDPA in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the various concentrations of 3-HDPA or the positive control.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of 3-HDPA.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound (3-HDPA)
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Ferrous sulfate (FeSO₄) for standard curve
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Compound and Standards:
-
Prepare a stock solution of 3-HDPA in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using various concentrations of FeSO₄ (e.g., 100 to 1000 µM).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the diluted 3-HDPA sample or standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄.
-
The results are expressed as µmol of Fe²⁺ equivalents per gram of the compound or as Trolox equivalents.
-
Visualizations
Caption: General workflow for in vitro antioxidant assays.
Potential Indirect Antioxidant Mechanism: Nrf2 Signaling Pathway
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. While the direct effect of 3-HDPA on this pathway has not been elucidated, it represents a plausible mechanism for indirect antioxidant activity.
Caption: Nrf2 signaling pathway as a potential antioxidant mechanism.
References
Application Notes and Protocols for the Derivatization of 3-Hydroxydiphenylamine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxydiphenylamine is a molecule of interest in various fields, including the development of pharmaceuticals and as an intermediate in the synthesis of dyes.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to the presence of a polar hydroxyl group and an amino group, which decrease its volatility and can lead to poor chromatographic peak shape and low sensitivity.[2]
Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, thereby improving their chromatographic behavior and thermal stability.[2][3] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique for compounds containing hydroxyl and amino groups, to prepare it for GC-MS analysis.[2]
Principle of Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl (-OH) and amino (-NH) groups of this compound with a trimethylsilyl (TMS) group. This is typically achieved using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] A catalyst, like trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating reagent.[2] The resulting TMS derivatives are significantly more volatile and less polar, making them ideal for GC-MS analysis.
Experimental Protocols
This section details the recommended protocol for the silylation of this compound. It is important to note that these are starting parameters and may require optimization for specific instruments and sample matrices.
3.1. Materials and Reagents
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
A suitable aprotic solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts (2 mL)
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
3.2. Sample Preparation
-
Sample Dissolution: Accurately weigh a known amount of the this compound standard or sample and dissolve it in a suitable aprotic solvent.
-
Drying: If the sample is in an aqueous solution, perform a liquid-liquid extraction into an appropriate organic solvent. Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Transfer the organic solution to a clean GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[6]
3.3. Derivatization Procedure
-
To the dried sample residue in the GC vial, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[7]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Parameters (Suggested Starting Conditions)
The following are typical GC-MS parameters for the analysis of silylated compounds. Optimization will be necessary for your specific instrumentation.
| Parameter | Suggested Value |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Scan Range | m/z 50-550 |
Quantitative Data Summary
The following table summarizes the expected molecular weight changes and provides a placeholder for experimental data. Actual retention time and characteristic ions will need to be determined experimentally.
| Compound | Molecular Weight ( g/mol ) | Derivatized Form | Molecular Weight of Derivative ( g/mol ) | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) |
| This compound | 185.22[8] | Di-TMS Derivative | 329.58 | To be determined | To be determined (expect M+ and fragments from loss of CH3) |
Note: The di-TMS derivative is expected as both the hydroxyl and amino groups are likely to be derivatized.
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Silylation Reaction of this compound
Caption: Silylation of this compound with BSTFA.
References
- 1. jayvir-us.com [jayvir-us.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Hydroxylamine, 3TMS derivative [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Triphenylamine-Based Dyes in Dye-Sensitized Solar Cells: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor photoanode. Among the various classes of organic dyes, those based on a triphenylamine (TPA) core have garnered significant attention. TPA derivatives are excellent electron donors and possess a non-planar molecular structure that helps to suppress dye aggregation on the semiconductor surface and reduce charge recombination, thereby enhancing the overall efficiency of the solar cell.[1][2][3] While the specific application of 3-Hydroxydiphenylamine as a primary sensitizer in high-performance DSSCs is not extensively documented in peer-reviewed literature, the broader class of triphenylamine-based dyes offers a wealth of data and established protocols. This document provides a detailed overview of the application of these TPA-based dyes in DSSCs, including performance data, experimental protocols, and key mechanistic diagrams.
Performance of Triphenylamine-Based Dyes in DSSCs
The photovoltaic performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE or η). The table below summarizes the performance of various DSSCs sensitized with different triphenylamine-based dyes, showcasing the impact of molecular engineering on the cell's efficiency.
| Dye Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| SM1 | - | - | - | 1.33 | [1] |
| SM2 | - | - | - | 2.34 | [1] |
| SM3 | - | - | - | 3.52 | [1] |
| SM4 | 14.13 | 0.624 | 0.6889 | 6.09 | [1][4] |
| SM5 | - | - | - | 5.34 | [1] |
| TC4 | 11.5 | 0.652 | 0.64 | 4.82 | [3] |
| SFA-7 | - | - | - | 7.56 | [2] |
| WR2 | 10.8 | 0.860 | 0.66 | 6.13 | [5] |
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of a triphenylamine-based dye and the fabrication of a dye-sensitized solar cell. These protocols are based on methodologies reported in the literature for similar TPA-based sensitizers.
Synthesis of a Triphenylamine-Based Dye (Exemplary Protocol)
This protocol describes a common synthetic route for creating a D-π-A (Donor-π bridge-Acceptor) type triphenylamine dye.
1. Synthesis of the Triphenylamine Aldehyde Donor-Bridge:
-
Reaction: Vilsmeier-Haack formylation of triphenylamine.
-
Procedure:
-
In a round-bottom flask, dissolve triphenylamine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium acetate) to precipitate the product.
-
Filter the crude product, wash with water, and purify by column chromatography to obtain the triphenylamine aldehyde.[1]
-
2. Knoevenagel Condensation to form the Final Dye:
-
Reaction: Condensation of the triphenylamine aldehyde with an acceptor unit containing an active methylene group (e.g., cyanoacetic acid).
-
Procedure:
-
In a flask, dissolve the synthesized triphenylamine aldehyde and the acceptor (e.g., 2-cyanoacetic acid) in a suitable solvent system, such as a mixture of toluene and acetic acid.
-
Add a catalytic amount of a base, such as ammonium acetate.[6]
-
Reflux the mixture for several hours, typically with a Dean-Stark trap to remove water.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final triphenylamine-based dye.[6]
-
Fabrication of a Dye-Sensitized Solar Cell
1. Preparation of the TiO₂ Photoanode:
-
Materials: Fluorine-doped Tin Oxide (FTO) conductive glass, TiO₂ paste, surfactant (e.g., Triton X-100), dilute acetic acid.
-
Procedure:
-
Clean the FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. Scotch tape can be used as a spacer to control the thickness.[7][8]
-
Dry the TiO₂ film in air.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) for about 30 minutes to ensure good particle-particle contact and adhesion to the substrate.[8]
-
Allow the photoanode to cool to room temperature.
-
2. Dye Sensitization:
-
Procedure:
-
Prepare a dye solution by dissolving the synthesized triphenylamine-based dye in a suitable solvent, such as ethanol or a mixture of acetonitrile and tert-butanol.
-
Immerse the TiO₂ photoanode in the dye solution and keep it at room temperature for several hours (typically 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.[8]
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules.
-
3. Assembly of the DSSC:
-
Materials: Dye-sensitized photoanode, platinum-coated counter electrode, sealant (e.g., Surlyn), electrolyte solution.
-
Procedure:
-
Place the sealant on the dye-sensitized photoanode and heat to melt the polymer.
-
Place the platinum-coated counter electrode on top of the photoanode, slightly offset to allow for electrical contact.
-
Press the two electrodes together while hot to seal them.
-
Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode. Capillary action will fill the cell.[7][8]
-
Seal the holes to prevent leakage of the electrolyte.
-
Attach binder clips to hold the cell together.[7]
-
Visualizations
Working Principle of a Dye-Sensitized Solar Cell
Caption: Workflow diagram of a Dye-Sensitized Solar Cell.
Role of a Triphenylamine-Based Dye in a DSSC
Caption: Role of a D-π-A Triphenylamine Dye in a DSSC.
References
- 1. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of triarylamine-based dyes for p-type dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www3.nd.edu [www3.nd.edu]
- 8. chalcogen.ro [chalcogen.ro]
Application Notes: 3-Hydroxydiphenylamine as a Versatile Intermediate in the Synthesis of Novel c-Myc Inhibitors
Introduction
3-Hydroxydiphenylamine, also known as 3-anilinophenol, is a valuable chemical intermediate in the pharmaceutical industry.[1][2] Its unique structure, featuring a reactive phenol group and a diarylamine backbone, makes it a crucial building block for the synthesis of complex organic molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a promising class of anti-cancer agents: phenoxy-N-phenylaniline derivatives that act as inhibitors of the c-Myc oncogene.
The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers, playing a critical role in cell proliferation, growth, and apoptosis.[1] Consequently, the development of small molecule inhibitors that can disrupt the function of c-Myc is a major focus in cancer drug discovery. The phenoxy-N-phenylaniline scaffold has emerged as a promising pharmacophore for targeting the c-Myc/Max heterodimerization, a crucial interaction for its oncogenic activity.
This document will focus on the synthesis of two such inhibitors, designated as compound 42 (also referred to as A-42) and a subsequent, more potent analog, B13 . These compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Synthetic Pathway Overview
The general synthetic strategy to access these c-Myc inhibitors involves a multi-step sequence starting from this compound. The key transformations include an O-arylation reaction to introduce the phenoxy moiety, followed by functional group manipulations to install the side chain responsible for the enhanced biological activity.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the advanced intermediate and the final pharmaceutical compounds derived from this compound.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | This compound | 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde | 4-Fluoro-3,5-dimethoxybenzaldehyde, K₂CO₃, DMF, 120 °C, 12 h | 85 | >95 (by NMR) | [2] |
| 2 | 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde | N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide | Formamide, Formic acid, 160 °C, 4 h | 80 | >95 (by NMR) | [2] |
| 3 | N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide | (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine | HCl, CH₃OH, Reflux, 4 h | 92 | >95 (by NMR) | [2] |
Table 2: Synthesis of Final c-Myc Inhibitors
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Biological Activity (IC₅₀) | Reference |
| 42 (A-42) | (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine | 2-(4-methoxyphenyl)acetaldehyde, NaBH(OAc)₃, CH₂Cl₂, rt, 4 h | 75 | HT29: 0.32 µM, HCT15: 0.51 µM | [2] |
| B13 | Derivative of A-42 | (Further structural modification) | Not specified | HT29: 0.29 µM, HCT116: 0.64 µM | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the c-Myc inhibitor, compound 42 , starting from this compound.
Protocol 1: Synthesis of 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde
Methodology:
-
To a solution of this compound (1.85 g, 10 mmol) in 30 mL of dimethylformamide (DMF), add 4-fluoro-3,5-dimethoxybenzaldehyde (2.0 g, 10.9 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it under vacuum to obtain 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde as a solid.
Protocol 2: Synthesis of N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide
Methodology:
-
A mixture of 4-(3-anilinophenoxy)-3,5-dimethoxybenzaldehyde (3.49 g, 10 mmol), formamide (4.5 g, 100 mmol), and formic acid (0.46 g, 10 mmol) is heated to 160 °C and stirred for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide.
Protocol 3: Synthesis of (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine
Methodology:
-
To a solution of N-(4-(3-anilinophenoxy)-3,5-dimethoxybenzyl)formamide (3.78 g, 10 mmol) in methanol (50 mL), add concentrated hydrochloric acid (10 mL).
-
The mixture is heated to reflux and stirred for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 8-9 with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine.
Protocol 4: Synthesis of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (Compound 42)
Methodology:
-
To a solution of (4-(3-anilinophenoxy)-3,5-dimethoxyphenyl)methanamine (3.50 g, 10 mmol) and 2-(4-methoxyphenyl)acetaldehyde (1.65 g, 11 mmol) in dichloromethane (50 mL), stir the mixture at room temperature.
-
After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portionwise.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford compound 42 .
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of complex pharmaceutical agents. The protocols outlined above demonstrate a reliable pathway to access potent phenoxy-N-phenylaniline-based c-Myc inhibitors. These detailed application notes provide a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the further exploration and optimization of this promising class of anti-cancer compounds.
References
- 1. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 3-Hydroxydiphenylamine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxydiphenylamine is an aromatic amine compound used as an intermediate in the synthesis of various industrial and pharmaceutical products.[1][2] Its chemical structure, containing both a phenol and a diphenylamine moiety, suggests potential biological activity that necessitates a thorough evaluation of its cytotoxic effects.[3][4] Safety data sheets for this compound indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, and may cause respiratory irritation, underscoring the importance of comprehensive toxicological assessment.[5][6]
These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound using a panel of common cell-based assays. The protocols detailed herein are designed to be adaptable to various laboratory settings and cell lines, enabling the generation of robust and reproducible data. The assays described will help in determining the concentration-dependent toxicity of the compound and provide insights into the potential mechanisms of cell death.
General Experimental Workflow
A systematic approach is crucial for evaluating the cytotoxicity of any compound. The general workflow for assessing this compound cytotoxicity involves several key stages, from initial cell culture preparation to data analysis and interpretation.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for determining the potency of a toxic compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of this compound that causes a 50% reduction in cell viability or other measured endpoints. Below is a template table for summarizing experimental findings.
Table 1: Cytotoxicity Profile of this compound (Example Data)
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Human Cervical Cancer | MTT | 24 | 150.2 ± 12.5 |
| 48 | 85.7 ± 9.1 | |||
| 72 | 42.1 ± 5.3 | |||
| HepG2 | Human Liver Cancer | LDH | 24 | 210.5 ± 18.9 |
| 48 | 125.3 ± 11.4 | |||
| 72 | 68.9 ± 7.2 | |||
| SH-SY5Y | Human Neuroblastoma | Caspase-3/7 | 24 | 95.4 ± 8.7 |
| 48 | 55.6 ± 6.2 | |||
| A549 | Human Lung Cancer | ROS | 6 | 75.1 ± 6.8 |
Note: The data presented in this table are for illustrative purposes only. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.
Caspase-3/7 Activity Assay (Apoptosis)
Principle: This is a fluorometric or colorimetric assay that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that is cleaved by active caspases to release a fluorescent or colored product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate for fluorescence-based assays.
-
Incubation: Incubate the plate for the desired time periods.
-
Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or absorbance using a microplate reader.
-
Data Analysis: Subtract the background reading from the experimental readings. Express the caspase activity as a fold change relative to the vehicle control.
Reactive Oxygen Species (ROS) Assay
Principle: This assay measures the intracellular production of reactive oxygen species, which can be an early indicator of cellular stress and toxicity. A cell-permeable dye (e.g., DCFDA) is used, which becomes fluorescent upon oxidation by ROS.
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Dye Loading: Remove the medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Add the ROS-sensitive dye (e.g., 10 µM DCFDA) in a buffer and incubate for 30-60 minutes at 37°C.
-
Compound Treatment: Remove the dye solution and wash the cells. Add the serially diluted this compound solutions.
-
Incubation: Incubate for a shorter period (e.g., 1, 3, 6 hours) as ROS production is often an early event.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the ROS levels as a percentage or fold change relative to the vehicle control.
Potential Signaling Pathways
The cytotoxicity of aromatic amines and phenolic compounds can be mediated by various signaling pathways. While the specific pathways affected by this compound require experimental validation, the following are plausible targets for investigation.
Oxidative Stress and Nrf2 Pathway
Aromatic amines can induce the production of reactive oxygen species (ROS), leading to oxidative stress. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to cell death.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound cytotoxicity. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a comprehensive understanding of the compound's toxicological profile. The suggested signaling pathways provide a starting point for mechanistic studies to elucidate the molecular basis of this compound-induced cytotoxicity. It is recommended to use multiple cell lines from different tissues to assess potential organ-specific toxicity. The data generated from these studies will be invaluable for risk assessment and in guiding the safe use of this compound in various applications.
References
- 1. This compound (101-18-8) at Nordmann - nordmann.global [nordmann.global]
- 2. jayvir-us.com [jayvir-us.com]
- 3. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
Application Note: Determination of the Fluorescence Quantum Yield of 3-Hydroxydiphenylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. For researchers in drug development and materials science, an accurate determination of the quantum yield of a compound like 3-Hydroxydiphenylamine is essential for characterizing its potential use in applications such as fluorescent probes, sensors, and imaging agents.
This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of this compound using the comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
The relative fluorescence quantum yield is calculated using the following equation[1]:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST refer to the unknown sample (this compound) and the standard, respectively.
To minimize errors, it is crucial that the absorbance of the solutions is kept below 0.1 at the excitation wavelength to avoid inner-filter effects[1][2].
Experimental Setup
Materials and Equipment
-
Fluorescence Standard: Quinine sulfate dihydrate (CAS 6119-70-6)
-
Solvents: 0.1 M Sulfuric acid (H₂SO₄), Ethanol (spectroscopic grade), Cyclohexane (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes: 1 cm path length
-
Volumetric flasks and pipettes
Selection of a Suitable Fluorescence Standard
The selection of an appropriate fluorescence standard is critical for accurate quantum yield determination. The standard should have a well-defined and stable quantum yield and its absorption and emission spectra should overlap with that of the sample.
Quinine sulfate in 0.1 M H₂SO₄ is a widely used and well-characterized fluorescence standard in this spectral region. Its key photophysical properties are summarized in Table 1.
Table 1: Photophysical Properties of Quinine Sulfate in 0.1 M H₂SO₄
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~350 nm | [2] |
| Emission Maximum (λem) | ~450 nm | [2][7] |
| Fluorescence Quantum Yield (ΦST) | 0.546 | [4] |
Experimental Protocols
Solution Preparation
4.1.1. Standard Solutions (Quinine Sulfate):
-
Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ (e.g., 10⁻⁴ M).
-
From the stock solution, prepare a series of five dilutions in 0.1 M H₂SO₄ with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength (e.g., 350 nm).
4.1.2. Sample Solutions (this compound):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane).
-
From the stock solution, prepare a series of five dilutions in the same solvent with absorbances ranging from approximately 0.01 to 0.1 at the same excitation wavelength used for the standard.
Absorbance Measurements
-
Record the UV-Vis absorption spectrum of each standard and sample solution using a 1 cm path length quartz cuvette.
-
Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).
Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements (e.g., 350 nm).
-
Record the fluorescence emission spectrum for each standard and sample solution. The emission range should cover the entire fluorescence band of both the standard and the sample.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
Data Analysis
-
Integrate the area under the fluorescence emission curve for each standard and sample solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both data sets to obtain the gradients (GradST and GradX). The plots should be linear with a high correlation coefficient (R² > 0.99).
-
Using the calculated gradients and the refractive indices of the solvents (see Table 2), calculate the fluorescence quantum yield of this compound using the equation provided in Section 2.
Table 2: Refractive Indices of Solvents
| Solvent | Refractive Index (η) |
| 0.1 M H₂SO₄ (approx. water) | 1.333 |
| Ethanol | 1.361 |
| Cyclohexane | 1.426 |
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 3: Experimental Data for Quantum Yield Calculation of this compound in Ethanol
| Solution | Absorbance at 350 nm | Integrated Fluorescence Intensity |
| Quinine Sulfate 1 | (Value) | (Value) |
| Quinine Sulfate 2 | (Value) | (Value) |
| Quinine Sulfate 3 | (Value) | (Value) |
| Quinine Sulfate 4 | (Value) | (Value) |
| Quinine Sulfate 5 | (Value) | (Value) |
| GradST | (Value) | |
| This compound 1 | (Value) | (Value) |
| This compound 2 | (Value) | (Value) |
| This compound 3 | (Value) | (Value) |
| This compound 4 | (Value) | (Value) |
| This compound 5 | (Value) | (Value) |
| GradX | (Value) | |
| Calculated ΦX | (Value) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound using a comparative method with quinine sulfate as a standard. By following this protocol, researchers can obtain reliable and accurate quantum yield values, which are crucial for the characterization of this and other fluorescent compounds for various applications in research and development.
References
- 1. PhotochemCAD | Quinine sulfate [photochemcad.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Quinine sulfate [omlc.org]
- 4. Quinine sulfate [omlc.org]
- 5. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Phenoxazine Dyes Using 3-Hydroxydiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxazine and its derivatives are a significant class of heterocyclic compounds widely utilized in the development of dyes, fluorescent probes, and pharmacologically active agents. Their rigid, planar structure and electron-donating properties make them ideal chromophores and fluorophores. 3-Hydroxydiphenylamine (also known as m-anilinophenol) serves as a key precursor for the synthesis of various phenoxazine-based dyes. This document provides detailed application notes and experimental protocols for the synthesis of phenoxazine dyes from this compound, focusing on both chemical and enzymatic approaches.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 101-18-8 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Orange to brown crystals |
| Melting Point | 81-82 °C |
| Purity | Typically >97% |
Synthesis of Phenoxazine Dyes
The synthesis of phenoxazine dyes from this compound can be achieved through oxidative cyclization. This process involves the formation of a new carbon-oxygen and carbon-nitrogen bond to construct the central phenoxazine ring. Both chemical and enzymatic methods can be employed for this transformation.
Method 1: Chemical Synthesis via Oxidative Coupling
This method is adapted from the synthesis of 2-Amino-3H-phenoxazin-3-one from 2-aminophenol using a chemical oxidant. A similar approach can be applied to the oxidative cyclization of this compound.
Reaction Scheme:
Caption: Chemical synthesis of a phenoxazine dye from this compound.
Experimental Protocol:
-
Preparation of Reactant Solution:
-
Dissolve 1.85 g (10 mmol) of this compound in 50 mL of a suitable organic solvent (e.g., acetone, methanol).
-
In a separate flask, prepare a solution of the oxidizing agent. For example, dissolve 4.28 g (20 mmol) of sodium iodate in 100 mL of deionized water.
-
-
Reaction:
-
To the solution of this compound, slowly add the oxidant solution with continuous stirring at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction to stir for 20-24 hours at room temperature. A color change in the reaction mixture indicates the formation of the dye.
-
-
Isolation and Purification:
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous mixture in an ice bath to precipitate the crude product.
-
Filter the solid product using suction filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (after purification) | >95% |
| λmax (in Ethanol) | Dependent on the specific phenoxazine structure |
Method 2: Enzymatic Synthesis using Laccase
Laccases are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and anilinic compounds, making them suitable for the synthesis of phenoxazine dyes under mild and environmentally friendly conditions.[1][2][3] The enzymatic synthesis offers high yields and selectivity.[1]
Reaction Scheme:
Caption: Laccase-mediated synthesis of a phenoxazine dye.
Experimental Protocol:
-
Preparation of Reaction Mixture:
-
Prepare a 100 mM sodium acetate buffer with a pH of 5.0.
-
Dissolve this compound in the buffer to a final concentration of 1 mM.
-
Prepare a stock solution of laccase from Trametes versicolor (or other suitable source) in the same buffer.
-
-
Enzymatic Reaction:
-
Add the laccase solution to the substrate solution to initiate the reaction. A typical enzyme concentration is 0.5 U/mL.
-
Incubate the reaction mixture at room temperature with gentle shaking for 24 hours.
-
Monitor the formation of the colored product spectrophotometrically at its maximum absorption wavelength (λmax).
-
-
Product Isolation:
-
Once the reaction is complete, the product can be extracted from the aqueous medium using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude phenoxazine dye.
-
Further purification can be achieved by column chromatography.
-
Quantitative Data (Based on similar enzymatic syntheses):
| Parameter | Value | Reference |
| Yield | Nearly 100% | [1] |
| Reaction Time | 12-24 hours | [1] |
| Optimal pH | 5.0 | |
| Optimal Temperature | Room Temperature |
Signaling Pathway and Experimental Workflow
The synthesis of phenoxazine dyes from this compound involves a key oxidative cyclization step. The general workflow for both chemical and enzymatic methods is outlined below.
Caption: General workflow for the synthesis of phenoxazine dyes.
Conclusion
The synthesis of phenoxazine dyes from this compound is a versatile process that can be achieved through both traditional chemical oxidation and greener enzymatic methods. The laccase-mediated approach offers a highly efficient and environmentally benign alternative, with the potential for near-quantitative yields under mild conditions.[1] These protocols provide a solid foundation for researchers and scientists to explore the synthesis and application of novel phenoxazine-based compounds for various applications in materials science and drug development.
References
- 1. Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laccase-mediated synthesis of novel substituted phenoxazine chromophores featuring tuneable water solubility. | Semantic Scholar [semanticscholar.org]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Hydroxydiphenylamine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Hydroxydiphenylamine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using condensation reactions between phenols and anilines, or cross-coupling methodologies.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low conversion to this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Reaction Temperature: Condensation reactions for this compound synthesis often require high temperatures, typically in the range of 150°C to 250°C[1]. Ensure your reaction is reaching and maintaining the target temperature. For Ullmann-type reactions, temperatures can also be high, often exceeding 210°C, though modern catalysts may allow for milder conditions[2][3].
-
Catalyst Issues:
-
Condensation Reaction: An acid catalyst, such as p-toluenesulfonic acid, is often employed in catalytic amounts (1-10% by weight relative to the phenol)[1]. Ensure the catalyst is fresh and added in the correct proportion.
-
Cross-Coupling Reactions: For Buchwald-Hartwig or Ullmann reactions, the choice and quality of the catalyst (e.g., copper or palladium complexes) and ligands are critical[2][4]. Catalyst deactivation can occur, so ensure anhydrous and inert conditions if your catalyst system is sensitive to air or moisture.
-
-
Inefficient Water Removal (for Condensation Reactions): The condensation reaction between a phenol and an aniline derivative produces water. This water can inhibit the reaction. Employing a Dean-Stark apparatus or performing the reaction under vacuum can help remove water and drive the equilibrium towards product formation[5].
-
Purity of Starting Materials: Impurities in your starting materials (e.g., resorcinol, aniline) can interfere with the reaction. Ensure you are using reagents of appropriate purity.
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?
-
Answer: Side reactions can compete with the desired product formation. Common byproducts and mitigation strategies include:
-
Di-substituted Products: In reactions involving dihydroxybenzenes like resorcinol, there is a possibility of double N-arylation, leading to the formation of diarylated products. Using a molar excess of the aniline reactant can sometimes favor the mono-substituted product[1].
-
Ether Formation (Ullmann Condensation): In copper-catalyzed reactions, C-O coupling to form diaryl ethers can be a competing pathway[2][6]. Careful control of reaction conditions and the choice of ligand can help favor the desired C-N bond formation.
-
Oxidation of Starting Materials or Product: The phenolic hydroxyl group and the amine functionality can be susceptible to oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Self-Coupling of Aryl Halides (Cross-Coupling Reactions): In Ullmann and Buchwald-Hartwig reactions, the homo-coupling of the aryl halide starting material can occur, leading to biaryl byproducts[3][7]. Optimization of catalyst, ligand, and reaction conditions is key to minimizing this side reaction.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating pure this compound from my crude reaction mixture. What purification strategies are effective?
-
Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts. Consider the following approaches:
-
Acid-Base Extraction: The product contains both a weakly acidic phenol group and a weakly basic amine group. This amphoteric nature can be exploited. You can potentially wash the organic layer with a mild aqueous acid to remove unreacted aniline derivatives and with a mild aqueous base to remove unreacted phenolic starting materials. However, the product itself may have some solubility in both, so careful pH control is necessary.
-
Distillation: If the starting materials are sufficiently volatile, they can be removed by distillation. Some protocols describe distilling off excess aniline after the reaction[1]. The product itself can be purified by vacuum distillation[8].
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid products. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while leaving impurities in solution.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be effective in separating the desired product from closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most frequently cited methods for synthesizing this compound and its derivatives are:
-
Condensation of a Phenol with an Aniline: This typically involves reacting a dihydroxybenzene like resorcinol with an aniline derivative at high temperatures (150-250°C) in the presence of an acid catalyst like p-toluenesulfonic acid[1][9].
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. For this compound, this could involve reacting 3-aminophenol with an aryl halide or 3-halophenol with aniline in the presence of a copper catalyst[2][7]. Traditional Ullmann conditions are often harsh, requiring high temperatures and polar solvents[2].
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. It is a more modern and often milder alternative to the Ullmann condensation, with a broader substrate scope[4][10][11].
Q2: What are the key safety precautions to consider during the synthesis?
A2: Safety is paramount. Key precautions include:
-
Working in a well-ventilated fume hood: Many of the reagents and solvents used are volatile, and some may be toxic or corrosive.
-
Using appropriate Personal Protective Equipment (PPE): This includes safety goggles, lab coats, and chemical-resistant gloves.
-
Controlling Reaction Temperature: The high temperatures often required for these reactions necessitate careful monitoring and control to prevent runaway reactions.
-
Handling of Reagents: Amines and phenols can be corrosive and toxic[12][13]. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative information about the composition of the reaction mixture over time.
Experimental Protocols
Example Protocol 1: Synthesis of 3-Hydroxy-4'-methoxydiphenylamine via Condensation
This protocol is based on an example from a patent and may require optimization[1].
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser for water removal, combine 330 g (3 mols) of resorcinol, 1107 g (9 mols) of 4-methoxyaniline, and 13.2 g of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to 200°C and maintain this temperature for 18 hours, while stirring. During this time, approximately 54 g of water should distill off.
-
Work-up:
-
Cool the reaction mixture to 80°C.
-
Stir in 6.9 g of a 45% strength sodium hydroxide solution to neutralize the catalyst.
-
Distill off the excess 4-methoxyaniline under reduced pressure.
-
-
Product: The residue is the crude 3-hydroxy-4'-methoxydiphenylamine. The reported yield is 658 g with a purity of 95%[1].
Data Presentation
Table 1: Examples of Reaction Conditions for Substituted this compound Synthesis via Condensation[1]
| Phenol Reactant | Aniline Reactant | Catalyst | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |
| Resorcinol | o-Toluidine | p-Toluenesulfonic acid | 200 | 18 | 96 | 97.9 |
| Resorcinol | 4-Methoxyaniline | p-Toluenesulfonic acid | 200 | 18 | 95 | 96.9 |
| Resorcinol | 3-Methoxy-4-methylaniline | p-Toluenesulfonic acid | 200 | 21 | 93.5 | 95.4 |
| Hydroquinone | Aniline | p-Toluenesulfonic acid | 175-205 | 35 | 82.8 | 87.5 |
Visualizations
Caption: General experimental workflow for condensation synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. WO2018057366A1 - Alkylated this compound antioxidants - Google Patents [patents.google.com]
- 9. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. lookchem.com [lookchem.com]
- 13. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in 3-Hydroxydiphenylamine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxydiphenylamine. The information is designed to help you identify and remove common impurities encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities in this compound typically originate from the manufacturing process. These can be categorized as:
-
Unreacted Starting Materials: Residual amounts of resorcinol and aniline (or its derivatives) used in the condensation reaction are frequent impurities.
-
Catalyst Residues: If an acid catalyst such as p-toluenesulfonic acid is used, it or its neutralized salt may remain in the crude product.
-
Process-Related By-products: These can include positional isomers or products of side reactions. For instance, although less common with resorcinol, trace amounts of 2-hydroxydiphenylamine or 4-hydroxydiphenylamine could potentially form. Double substitution on the resorcinol ring could also lead to di-anilino-benzene derivatives.
-
Degradation Products: this compound can degrade upon exposure to air, light, or high temperatures, leading to oxidized impurities. This is often observed as a darkening of the material from a light brown to a reddish-brown solid.
-
Nitrosamines: As a secondary amine, this compound has the potential to form N-nitrosamine impurities, which are a significant concern in pharmaceutical applications due to their potential carcinogenicity.[1]
Q2: My this compound is darker than expected. What could be the cause?
A2: A darker-than-expected color (e.g., dark brown or reddish-brown instead of light brown or beige) is typically indicative of the presence of oxidized degradation products. Amines and phenols are susceptible to oxidation, and their combination in this compound makes it prone to forming colored impurities upon exposure to air and light.
Q3: How can I detect the purity of my this compound sample?
A3: Several analytical techniques can be employed to assess the purity and identify impurities in your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase method is often suitable.
-
Gas Chromatography (GC): Useful for identifying volatile impurities such as residual aniline.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it helps in the identification of impurities by providing molecular weight information.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present in significant amounts.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
Troubleshooting Guides: Impurity Removal
This section provides detailed protocols for the removal of common impurities from this compound.
Issue 1: Presence of Unreacted Starting Materials (Resorcinol and Aniline)
Unreacted starting materials are common impurities from the synthesis process. Their removal is crucial for obtaining a high-purity product.
Solution: A combination of washing and distillation or recrystallization is effective.
-
Method 1: Acid-Base Washing and Distillation of Excess Aniline
This method is particularly useful if you have access to the crude reaction mixture before final work-up.
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl) to remove any residual aniline by converting it to its water-soluble salt.
-
Next, wash the organic layer with a dilute aqueous base (e.g., 5% sodium carbonate solution) to remove unreacted resorcinol, which is acidic.[3]
-
Follow with a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
If a significant amount of aniline was used in excess, it can be removed by steam distillation or vacuum distillation from the initial reaction mixture before the washing steps.[4]
-
-
Method 2: Recrystallization
Recrystallization is an effective technique for purifying the solid crude product.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of ethanol and water, or toluene.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form. For better yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
-
Issue 2: Removal of Colored (Oxidized) Impurities
Colored impurities are often polar oxidation products.
Solution: Column chromatography or treatment with activated carbon during recrystallization can be effective.
-
Method 1: Column Chromatography
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase. For basic compounds like amines, it can be beneficial to use silica gel treated with a small amount of a tertiary amine like triethylamine (e.g., in the eluent) to prevent streaking and improve separation.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.
-
Packing the Column: Prepare a slurry of silica gel in the non-polar solvent and pour it into the chromatography column. Allow it to pack evenly.
-
Loading the Sample: Dissolve the impure this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Run the mobile phase through the column and collect fractions. The less polar components will elute first.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Method 2: Activated Carbon Treatment during Recrystallization
Experimental Protocol:
-
Follow the recrystallization protocol as described in "Issue 1, Method 2".
-
After the impure compound is dissolved in the hot solvent (step 2), add a small amount of activated carbon (charcoal) to the hot solution.
-
Keep the solution hot for a few minutes while swirling to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon. The filtrate should be significantly less colored.
-
Proceed with the cooling and crystallization steps as described previously.
-
Quantitative Data Summary
The efficiency of purification can be assessed by the final purity of the product. The table below presents typical purity levels achieved after different purification methods as inferred from synthesis patents.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Reference |
| Distillation of Excess Reactants & Washing | Crude | 93.5% - 96.9% | [4] |
| Vacuum Distillation | Post-washing | >95% | [3] |
| Recrystallization | 90% - 97% | >99% | General knowledge |
| Column Chromatography | 90% - 97% | >99.5% | General knowledge |
Visualizing Experimental Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for selecting a suitable purification method based on the nature of the impurities.
Caption: Purification workflow for this compound.
Diagram 2: Recrystallization Process Flow
This diagram outlines the sequential steps involved in the purification of this compound by recrystallization.
Caption: Step-by-step recrystallization process.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
- 4. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
Troubleshooting low yield in 3-Hydroxydiphenylamine condensation reaction
This technical support center provides troubleshooting guidance for the condensation reaction to synthesize 3-Hydroxydiphenylamine and its derivatives. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
-
Q1: My reaction is not producing the desired this compound, or the yield is very low. What are the common causes?
A1: Low or no yield in this condensation reaction can stem from several factors. Key areas to investigate include:
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Insufficient Water Removal: The condensation of a dihydroxybenzene (like resorcinol) with a primary aromatic amine is a reversible equilibrium reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.[1]
-
Suboptimal Reaction Temperature: These condensations typically require high temperatures, often in the range of 150°C to 250°C, to proceed at a reasonable rate.[2] If the temperature is too low, the reaction may be too slow to yield a significant amount of product in a practical timeframe.
-
Catalyst Issues: An insufficient amount of acid catalyst (e.g., p-toluenesulfonic acid) will result in a slow reaction rate. The catalyst itself may also be old or deactivated.
-
Purity of Starting Materials: Impurities in the resorcinol or aniline starting materials can interfere with the reaction. For instance, the presence of water in the reactants can inhibit the reaction.
-
Air Sensitivity: At the high temperatures required for this reaction, the phenolic and amine functional groups can be susceptible to oxidation if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon). This can lead to the formation of colored impurities and a reduction in the yield of the desired product.
-
Issue 2: Formation of Impurities and Dark-Colored Reaction Mixtures
-
Q2: My reaction mixture turns dark brown or black, and I am isolating a significant amount of impurities. What is causing this?
A2: The formation of dark colors and byproducts is a common issue in high-temperature reactions involving phenols and anilines. Potential causes include:
-
Oxidation: As mentioned, oxidation of the starting materials or the this compound product at high temperatures is a likely cause of color formation.
-
Self-Condensation and Polymerization: Phenols and anilines can undergo self-condensation or polymerization reactions under harsh acidic and high-temperature conditions, leading to the formation of tar-like substances.[3]
-
Side Reactions: In addition to the desired condensation, other side reactions can occur, leading to a complex product mixture. While specific side products for the resorcinol-aniline condensation are not extensively documented in readily available literature, analogous reactions suggest the possibility of N,N-diarylation (double substitution on the amine) or C-alkylation of the phenol ring if there are reactive alkyl halides present.
-
Issue 3: Difficult Product Isolation and Purification
-
Q3: I am having trouble isolating and purifying my this compound product. Any suggestions?
A3: The workup and purification can be challenging due to the nature of the product and potential impurities. Here are some tips:
-
Incomplete Neutralization: The acid catalyst must be completely neutralized with a base (e.g., sodium hydroxide or sodium carbonate) during the workup.[1][2] Residual acid can complicate extraction and may cause product degradation during distillation.
-
Efficient Removal of Excess Amine: A large excess of the aniline starting material is often used to drive the reaction forward. This excess must be efficiently removed, typically by vacuum distillation, after neutralization.[2]
-
Purification Method: While distillation is a common purification method for diphenylamines, column chromatography may be necessary to remove close-boiling impurities or colored byproducts.
-
Quantitative Data from Representative Condensation Reactions
The following table summarizes quantitative data from several reported condensation reactions for the synthesis of this compound derivatives. This data can be used as a reference for optimizing reaction conditions.
| Dihydroxybenzene (mols) | Primary Aromatic Amine (mols) | Acid Catalyst (g) | Temperature (°C) | Time (hours) | Product | Purity (%) | Yield (%) | Reference |
| Resorcinol (15) | o-Chloroaniline (45) | p-Toluenesulfonic acid (66.1) | 180 | 18 | 2-Chloro-3'-hydroxydiphenylamine | 96.7 | 100 | [2] |
| Resorcinol (10) | o-Toluidine (30) | p-Toluenesulfonic acid (44) | 200 | 18 | 2-Methyl-3-hydroxy-diphenylamine | 96 | 97.9 | [2] |
| Resorcinol (3) | 4-Methoxyaniline (9) | p-Toluenesulfonic acid (13.2) | 200 | 18 | 3-Hydroxy-4'-methoxy-diphenylamine | 95 | 96.9 | [2] |
| Resorcinol (2.5) | 3-Methoxy-4-methylaniline (7.5) | p-Toluenesulfonic acid (11) | 200 | 21 | 3-Hydroxy-3'-methoxy-4'-methyldiphenylamine | 93.5 | 95.4 | [2] |
| Hydroquinone (3) | Aniline (9) | p-Toluenesulfonic acid (13.2) | 175-205 | 35 | 4-Hydroxy-diphenylamine | 82.8 | 87.5 | [2] |
Experimental Protocols
Representative Laboratory-Scale Protocol for this compound Synthesis
This protocol is a suggested laboratory-scale adaptation based on procedures described in the patent literature.[2][4]
Materials:
-
Resorcinol
-
Aniline (or substituted aniline)
-
p-Toluenesulfonic acid monohydrate
-
Sodium hydroxide solution (e.g., 10 M)
-
Toluene (optional, as a solvent to aid in azeotropic water removal)
-
Standard laboratory glassware for reactions under inert atmosphere with heating and distillation capabilities.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap (if using toluene), and a nitrogen inlet, combine resorcinol (1.0 eq), aniline (3.0 eq), and p-toluenesulfonic acid monohydrate (0.02-0.05 eq). If using toluene, add a sufficient volume to suspend the reactants.
-
Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes.
-
Heating and Water Removal: Heat the reaction mixture to 180-200°C under a gentle flow of nitrogen. If using a Dean-Stark trap, ensure that water is collected as it forms. The reaction progress can be monitored by TLC.
-
Reaction Time: Maintain the reaction at temperature for 18-24 hours, or until TLC analysis indicates the consumption of the limiting reagent (resorcinol).
-
Cooling and Neutralization: Cool the reaction mixture to below 100°C. Slowly add sodium hydroxide solution until the mixture is basic (check with pH paper).
-
Removal of Excess Amine: Remove the excess aniline by vacuum distillation.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizing Workflows and Relationships
Troubleshooting Flowchart for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yield in the this compound condensation reaction.
References
- 1. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
- 2. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]
Preventing degradation of 3-Hydroxydiphenylamine during storage
This technical support center provides guidance on the proper storage and handling of 3-Hydroxydiphenylamine (3-HDPA) to minimize degradation and ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Solid 3-HDPA (e.g., from beige to brown) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.[1][2] |
| Decreased Purity Over Time | Gradual degradation from exposure to ambient temperature, humidity, or light. | Follow optimal storage conditions meticulously. For highly sensitive experiments, it is advisable to use freshly opened or recently purified material. Consider re-analyzing the purity of older batches before use. |
| Inconsistent Experimental Results | Use of partially degraded 3-HDPA. Degradation products can interfere with assays or reactions. | Implement a routine quality control check for 3-HDPA purity, especially for lots that have been stored for an extended period. Use a validated analytical method, such as HPLC, to assess purity. |
| Precipitation in Stock Solutions | Poor solubility or degradation leading to less soluble byproducts. | Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs in a freshly prepared solution, sonication may help. If it appears over time, it is likely a sign of degradation, and a fresh solution should be prepared. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3][4] For extended storage, refrigeration at 2-8°C in an amber, airtight container, preferably under an inert atmosphere like argon or nitrogen, is recommended.[1][2]
Q2: How does exposure to light and temperature affect the stability of this compound?
This compound, being a phenolic and amine compound, is susceptible to oxidative degradation, which can be accelerated by exposure to light and elevated temperatures.[5] This degradation can lead to the formation of colored impurities and a decrease in the compound's purity.
Illustrative Data on 3-HDPA Degradation
The following table provides illustrative data on the expected degradation of 3-HDPA under various storage conditions. This data is based on typical behavior of phenolic amines and should be used as a guideline. Actual degradation rates should be determined experimentally.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Estimated Purity after 6 Months (%) |
| Optimal | 4°C | Dark | Inert (Argon) | >99% |
| Sub-optimal | 25°C (Room Temp) | Dark | Air | 95 - 98% |
| Poor | 25°C (Room Temp) | Ambient Light | Air | <95% |
| Extreme | 40°C | Ambient Light | Air | <90% |
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. The phenolic hydroxyl group and the secondary amine are both susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.[5][6] This can lead to the formation of quinone-imine type structures and other colored byproducts.[6] Hydroxylation of the aromatic rings is another potential degradation route.[7]
Potential Degradation Pathway of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. WO2018057366A1 - Alkylated this compound antioxidants - Google Patents [patents.google.com]
- 6. Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of diphenhydramine in aqueous solution by natural dolomite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Improving the solubility of 3-Hydroxydiphenylamine for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxydiphenylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for biological assays, with a focus on improving its solubility.
Troubleshooting Guide: Enhancing the Solubility of this compound
This compound is an organic compound with known antioxidant properties, often utilized as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] However, its hydrophobic nature presents a significant challenge for in vitro and cell-based assays due to poor aqueous solubility.[3][4] This guide provides strategies to effectively dissolve and maintain the solubility of this compound for reliable and reproducible experimental results.
Data Presentation: Solubility of this compound in Common Solvents
Accurate solubility data is critical for preparing stock solutions. Below is a summary of the solubility of this compound in various solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| Water | H₂O | 18.02 | 100 | <0.1 g/100 mL at 22.5 °C[3][4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Soluble |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble[5] |
| Methanol | CH₃OH | 32.04 | 64.7 | Soluble[5] |
| Acetone | C₃H₆O | 58.08 | 56 | Data not readily available |
Note: While "soluble" is indicated for ethanol and methanol from qualitative descriptions, specific quantitative data in g/100mL is not consistently available in the literature. It is recommended to empirically determine the solubility for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the preparation of a high-concentration stock solution, which can then be diluted to working concentrations for various biological assays, such as the MTT cytotoxicity assay.
Materials:
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This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
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Calibrated micropipettes and sterile, filtered pipette tips
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Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
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Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.
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Calculating Required Mass: To prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 185.22 g/mol ):
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Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
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Mass (mg) = 0.010 mol/L x 0.001 L x 185.22 g/mol x 1000 mg/g = 1.8522 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO (in this case, 1 mL) to the tube.
-
-
Mixing:
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Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
If the compound does not readily dissolve, brief sonication or warming in a 37°C water bath can be employed.
-
-
Storage:
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium. The key challenge is to avoid precipitation of the hydrophobic compound.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C. This can aid in maintaining the solubility of the compound upon dilution.
-
Dilution Technique (to minimize precipitation):
-
Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in the cell culture medium.
-
Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling. This rapid dispersion helps prevent the formation of localized high concentrations that can lead to precipitation.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%, as higher concentrations can be toxic to many cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to my cell culture medium. What can I do?
A1: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment. To prevent this, try the following:
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Reduce the final concentration: You may be exceeding the solubility limit of the compound in your aqueous medium.
-
Optimize your dilution technique: Employ the slow addition with agitation method described in Protocol 2.
-
Use a stepwise dilution: Create an intermediate dilution of your stock solution in the medium before making the final dilution.
-
Pre-warm your medium: Diluting into a medium at 37°C can sometimes improve solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5%. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line where no significant cytotoxicity is observed.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for cell-based assays, ethanol and methanol are also options where this compound is soluble.[5] However, the cytotoxicity of these solvents on your specific cell line must also be evaluated. Always ensure the final concentration of any organic solvent in your culture medium is non-toxic to the cells.
Q4: How should I store my this compound solutions?
A4: Solid this compound should be stored in a tightly sealed container at 2-8°C.[4] DMSO stock solutions should be aliquoted into single-use vials and stored at -20°C to prevent degradation from repeated freeze-thaw cycles. It is generally not recommended to store working solutions in aqueous media for extended periods; they should be prepared fresh for each experiment.
Signaling Pathway and Experimental Workflow Visualization
Nrf2 Signaling Pathway Activation by this compound
This compound is suggested to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.
Caption: Nrf2 pathway activation by this compound.
Experimental Workflow for Improving Solubility
The following workflow outlines the key steps and decision points for successfully preparing this compound for biological assays.
Caption: Workflow for preparing this compound solutions.
References
Side products in the synthesis of 3-Hydroxydiphenylamine and their characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxydiphenylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound involves the condensation reaction of resorcinol with aniline.[1][2] This reaction is typically acid-catalyzed, using reagents such as p-toluenesulfonic acid or phosphoric acid, and is carried out at elevated temperatures.[2] Another potential, though less common for this specific isomer, is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromophenol or 3-iodophenol) and aniline.
Q2: What are the expected side products in the synthesis of this compound from resorcinol and aniline?
A2: Several side products can form during the condensation of resorcinol and aniline. The most common impurities include:
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Unreacted Starting Materials: Residual resorcinol and aniline are often present in the crude product.
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Water: This is a primary byproduct of the condensation reaction.[1][2]
-
Isomeric Hydroxydiphenylamines: Although the reaction favors the meta-substituted product, trace amounts of 2-hydroxydiphenylamine and 4-hydroxydiphenylamine may be formed.
-
Di-substituted Products: Over-arylation of resorcinol can lead to the formation of di-anilinophenols.
-
Phenoxazines: Intramolecular cyclization of hydroxydiphenylamines can lead to the formation of phenoxazine derivatives, particularly under harsh reaction conditions or during thermal stress.[3][4]
-
Polymeric Byproducts: At high temperatures, oxidative polymerization of the product and starting materials can occur, leading to colored, high-molecular-weight impurities.
Q3: How can the formation of side products be minimized?
A3: To minimize the formation of side products, consider the following strategies:
-
Control of Stoichiometry: Using a slight excess of aniline can help to drive the reaction to completion and minimize unreacted resorcinol. However, a large excess can lead to challenges in purification.[2]
-
Temperature and Reaction Time Optimization: Carefully control the reaction temperature and time to avoid the formation of thermal degradation products and polymeric impurities. Prolonged reaction times at high temperatures can increase the likelihood of side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting materials and product, which can lead to colored impurities.
-
Catalyst Selection and Loading: The choice and amount of acid catalyst can influence the reaction rate and selectivity. Optimization of the catalyst loading is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure efficient removal of water byproduct.- Verify the activity of the acid catalyst. |
| Degradation of the product. | - Lower the reaction temperature.- Conduct the reaction under an inert atmosphere. | |
| Product is Darkly Colored (Brown or Black) | Oxidation of starting materials or product. | - Perform the reaction and work-up under an inert atmosphere.- Use purified, colorless starting materials. |
| Formation of polymeric byproducts. | - Avoid excessive reaction temperatures and times. | |
| Presence of Unreacted Starting Materials in the Final Product | Inefficient purification. | - Optimize the purification method (e.g., recrystallization solvent, distillation conditions).- For column chromatography, screen different solvent systems for better separation. |
| Incomplete reaction. | - See "Low Yield" troubleshooting steps. | |
| Identification of an Unknown Impurity in HPLC or GC Analysis | Formation of an unexpected side product. | - Isolate the impurity using preparative chromatography.- Characterize the isolated impurity using spectroscopic methods (MS, NMR, IR).- Consider potential side reactions such as isomerization, over-arylation, or cyclization. |
Data Presentation
Table 1: Typical Purity and Yield Data from Patent Literature for Substituted Hydroxydiphenylamine Synthesis
| Reactants | Catalyst | Temperature (°C) | Time (h) | Product Purity (%) | Yield of Theory (%) | Reference |
| Resorcinol, o-chloroaniline | p-toluenesulfonic acid | 180 | 18 | 96.7 | 100 | [2] |
| Resorcinol, 4-methoxyaniline | p-toluenesulfonic acid | 200 | 18 | 95 | 96.9 | [2] |
| Resorcinol, 3-methoxy-4-methylaniline | p-toluenesulfonic acid | 200 | 21 | 93.5 | 95.4 | [2] |
| Resorcinol, o-toluidine | p-toluenesulfonic acid | 200 | 18 | 96 | 97.9 | [2] |
Note: This data is for substituted hydroxydiphenylamines, but provides an indication of the expected purity and yield for the synthesis of this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound via Resorcinol and Aniline Condensation
This protocol is a generalized procedure based on common methods described in the literature.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine resorcinol (1.0 eq), aniline (1.2-1.5 eq), and p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to 170-200°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Characterization of Impurities by HPLC-MS
This protocol provides a general method for the analysis of the reaction mixture and the final product.
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: Synthesis of this compound from Resorcinol and Aniline.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential pathways for side product formation.
References
- 1. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]
- 2. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Resolving peak tailing in HPLC analysis of 3-Hydroxydiphenylamine
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 3-Hydroxydiphenylamine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[3][4]
Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?
This compound possesses a secondary amine group (-NH-) which is basic in nature.[5] In reverse-phase HPLC using silica-based columns (like C18), the surface of the stationary phase contains residual silanol groups (Si-OH).[1][6] The basic amine group on this compound can undergo strong secondary ionic interactions with these acidic silanol groups, especially when the silanols are deprotonated (negatively charged) at mobile phase pH levels above approximately 3.[4][7][8] This strong, secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailing peak.[4][9]
Q3: What are the primary causes of peak tailing?
The most common causes can be grouped into three categories:
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Column-Related Issues:
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Secondary Silanol Interactions: The most frequent cause for basic compounds like this compound.[1][4][9]
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Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.[10]
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Column Bed Deformation: A void or channel in the packed bed of the column can lead to poor peak shape.[9][11]
-
Trace Metal Contamination: Metals in the silica matrix can increase the acidity of silanol groups, worsening interactions.[1][12]
-
-
Mobile Phase-Related Issues:
-
Other System and Sample Issues:
-
Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3][11]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase.[3][9][11]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2][3]
-
Troubleshooting Guide
Q4: My peak for this compound is tailing. What is the first thing I should check?
The most probable cause is a chemical interaction between your basic analyte and the column's stationary phase. Therefore, the first and most effective parameter to adjust is the mobile phase pH .
Action: Lower the pH of the aqueous portion of your mobile phase to between pH 2.5 and 3.0 . This is done by adding an acidifier like formic acid or phosphoric acid.[1][4] At this low pH, the residual silanol groups on the silica packing are fully protonated (neutral), which minimizes the secondary ionic interactions that cause tailing for basic compounds.[4][13]
The Chemistry of Peak Tailing
Caption: Undesirable interaction between the analyte and the stationary phase.
Q5: I've lowered the pH, but the peak is still tailing. What's my next step?
If pH adjustment doesn't completely resolve the issue, you should evaluate your HPLC column.
-
Use a Modern, End-Capped Column: Older columns (Type A silica) have a higher concentration of active silanol groups and trace metals.[1][13] Modern, high-purity silica columns (Type B) that are "end-capped" are specifically designed to minimize these active sites.[4][11] End-capping treats the silica surface with a reagent to block most of the remaining silanol groups, significantly improving peak shape for basic compounds.[4]
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different chemistry may be required.
-
Check Column Health: A contaminated column or a void at the column inlet can cause tailing for all peaks. Try flushing the column with a strong solvent (see Protocol 2) or replacing it with a new one to see if the problem resolves.[3]
Q6: Could my mobile phase additives be the problem or solution?
Yes. While pH is the primary factor, other mobile phase components are critical.
-
Buffer Concentration: Ensure your mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient to maintain a constant pH and improve peak shape.[3][11]
-
Competing Base (Older Technique): Historically, a competing base like triethylamine (TEA) was added to the mobile phase (~5-20 mM).[1][13][14] The TEA, being a strong base, preferentially interacts with the silanol groups, effectively shielding them from the analyte.[13] However, this approach can shorten column lifetime and is less necessary with modern columns.[13][14]
Q7: What if all the peaks in my chromatogram are tailing, not just the this compound?
If all peaks are tailing, the issue is likely systematic rather than chemical. This points towards an instrumental problem.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Presentation: Impact of Mobile Phase pH
The following table provides representative data illustrating how adjusting mobile phase pH can significantly improve the peak shape for a basic, amine-containing compound.
| Mobile Phase pH | Buffer System | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 20 mM Phosphate | 2.35 | Severe Tailing |
| 5.0 | 20 mM Acetate | 1.80 | Moderate Tailing |
| 3.0 | 0.1% Formic Acid | 1.33 | Acceptable |
| 2.5 | 20 mM Phosphate | 1.15 | Good / Symmetrical |
Note: Data is illustrative, based on a similar basic compound, methamphetamine, to demonstrate the principle.[4] Actual results may vary depending on the specific column and HPLC system.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes how to systematically lower the mobile phase pH to improve peak shape.
Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).
Materials:
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (or Methanol)
-
Formic Acid (or Phosphoric Acid)
-
pH meter
Procedure:
-
Prepare Aqueous Stock (pH 3.0): To 1000 mL of HPLC grade water, add approximately 1.0 mL of formic acid. Mix thoroughly.
-
Verify pH: Calibrate your pH meter and measure the pH of the aqueous stock. Adjust by adding acid dropwise until the pH is stable at 3.0 ± 0.05.
-
Prepare Mobile Phase: Prepare your desired mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous pH 3.0 buffer).
-
Equilibrate System: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable.
-
Inject Sample: Inject your this compound standard and analyze the peak asymmetry.
-
Further Optimization (if needed): If tailing persists, repeat steps 1-5, adjusting the pH down to 2.5.
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for flushing a contaminated C18 column. Always consult your specific column's care and use manual first.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.
-
Organic Wash (for non-polar contaminants): Flush the column in the forward direction with 100% Acetonitrile for 30 minutes.
-
Strong Solvent Flush (Reverse Direction): Reverse the column direction (connect outlet to pump, inlet to waste). Flush with a series of strong solvents. A common sequence is:
-
100% Acetonitrile (20 min)
-
100% Isopropanol (20 min)
-
100% Methylene Chloride (20 min, if compatible with your HPLC system)
-
100% Isopropanol (20 min)
-
-
Re-equilibration: Return the column to the forward direction. Flush with your mobile phase (including buffer) until the baseline is stable before reconnecting to the detector.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. scbt.com [scbt.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. support.waters.com [support.waters.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. labcompare.com [labcompare.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quenching Fluorescence of 3-Hydroxydiphenylamine Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxydiphenylamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence quenching experiments in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as a this compound derivative. This phenomenon occurs due to interactions between the fluorophore and another substance in its immediate environment, known as a quencher.[1][2] These interactions provide a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing the emission of light.[1] Quenching processes require molecular contact between the fluorophore and the quencher.[3]
Q2: What are the primary mechanisms of fluorescence quenching?
Fluorescence quenching is broadly categorized into two main types: dynamic (collisional) quenching and static quenching.[4][]
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule.[4][] This interaction is diffusion-dependent, and its efficiency generally increases with temperature due to higher diffusion rates.[1][4] In dynamic quenching, the fluorescence lifetime of the fluorophore is reduced.[1][]
-
Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[4][] The stability of this complex tends to decrease at higher temperatures, leading to a reduction in static quenching.[1] Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[3][]
Other quenching mechanisms include Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and trivial quenching (inner filter effects).
Q3: What are common quenching agents for this compound derivatives in aqueous solutions?
Several substances can act as fluorescence quenchers in aqueous environments. For aromatic amine derivatives, common quenchers include:
-
Halide Ions: Iodide (I⁻) and bromide (Br⁻) ions are known to be effective quenchers, with quenching efficiency often following the order I⁻ > Br⁻ > Cl⁻.[6][7] Chloride (Cl⁻) is generally a much less effective quencher.[7][8] The mechanism is often attributed to electron transfer between the colliding species.[7]
-
Metal Ions: Various metal ions can quench fluorescence through different mechanisms, including the formation of non-fluorescent complexes (static quenching) or through collisional deactivation.[9][10] Ions like Cu²⁺, Fe³⁺, and Ni²⁺ are known to be efficient quenchers for various fluorophores.[10]
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[1]
-
Nitroaromatic Compounds: These are often effective quenchers for various aromatic fluorophores.[11]
Q4: How can I differentiate between static and dynamic quenching?
Distinguishing between static and dynamic quenching is crucial for correctly interpreting experimental results. The primary methods to do so are:
-
Temperature Dependence Studies: Dynamic quenching rates increase with rising temperature due to increased diffusion, while static quenching typically decreases as higher temperatures can destabilize the ground-state complex.[1][4]
-
Fluorescence Lifetime Measurements: This is the most definitive method. Dynamic quenching shortens the fluorescence lifetime of the fluorophore, whereas static quenching has no effect on the lifetime of the uncomplexed fluorophore.[1][3][]
-
Absorption Spectra Analysis: Static quenching involves the formation of a ground-state complex, which may lead to changes in the absorption spectrum of the fluorophore. Dynamic quenching only affects the excited state and therefore does not alter the absorption spectrum.[12]
Troubleshooting Guides
Problem 1: My initial fluorescence signal for the this compound derivative is weak or absent.
-
Possible Cause: Suboptimal pH.
-
Solution: The fluorescence of compounds with ionizable groups like hydroxyl and amine functions can be highly pH-dependent. Perform a pH titration to determine the optimal pH range for your derivative's fluorescence and ensure your experimental buffer is within this range.
-
-
Possible Cause: Low concentration.
-
Solution: The concentration of the fluorophore may be too low to produce a detectable signal. Prepare a dilution series to identify an optimal working concentration that provides a strong signal without causing inner filter effects.
-
-
Possible Cause: Aggregation-caused quenching.
-
Solution: At high concentrations, fluorophores can form aggregates that are weakly fluorescent or non-fluorescent. If you observe that diluting your sample increases fluorescence intensity up to a certain point, aggregation is likely the cause. Lower the working concentration.
-
-
Possible Cause: Contaminants in the solvent or reagents.
-
Solution: Ensure you are using high-purity, spectroscopy-grade solvents and reagents to avoid introducing quenching impurities.
-
Problem 2: I am not observing any fluorescence quenching upon adding the quencher.
-
Possible Cause: No interaction between the fluorophore and the quencher.
-
Solution: The chosen quencher may not be suitable for your this compound derivative. Verify that a valid quenching mechanism (e.g., appropriate redox potentials for electron transfer, potential for complex formation) exists between the two molecules. Consider trying a different class of quencher.
-
-
Possible Cause: Quencher concentration is too low.
-
Solution: The quencher concentration may be insufficient to cause a noticeable decrease in fluorescence. Increase the concentration of the quencher in a stepwise manner.
-
-
Possible Cause: Solvent interference.
-
Solution: The solvent might be inhibiting the interaction between the fluorophore and the quencher. Investigate the effect of solvent polarity or composition on the quenching efficiency.
-
Problem 3: My Stern-Volmer plot is non-linear.
A linear Stern-Volmer plot (I₀/I vs. [Q]) is characteristic of a single type of quenching mechanism (either purely dynamic or purely static). Non-linearity can indicate several phenomena:
-
Possible Cause: A combination of static and dynamic quenching.
-
Solution: This often results in an upward-curving plot. In such cases, a modified Stern-Volmer equation that accounts for both processes should be used for analysis.
-
-
Possible Cause: Sphere of action quenching.
-
Solution: At very high quencher concentrations, static-like quenching can occur if a quencher is within a certain proximity (the "sphere of action") of the fluorophore at the moment of excitation. This can also lead to an upward deviation.
-
-
Possible Cause: Inner filter effect.
-
Solution: If the quencher absorbs light at either the excitation or emission wavelength of the fluorophore, it can lead to artificially low fluorescence readings, causing non-linearity. Measure the absorbance of your quencher at the relevant wavelengths and apply a correction factor if necessary.
-
Quantitative Data Presentation
Table 1: Example Stern-Volmer (Ksv) and Bimolecular Quenching (kq) Constants for the Quenching of 3-Aminoquinoline by Halide Ions in Aqueous Acidic Medium.
| Quencher | Ksv (M⁻¹) | kq (x 10¹⁰ M⁻¹s⁻¹) | Quenching Mechanism |
| Iodide (I⁻) | 328 | 1.66 | Dynamic |
| Bromide (Br⁻) | 119 | 0.602 | Dynamic |
Data adapted from a study on 3-aminoquinoline, a structurally analogous compound.[6]
Table 2: Example Stern-Volmer Constants (Ksv) for Quinine Fluorescence Quenching by Various Anions in Aqueous Solution.
| Quencher | Ksv (M⁻¹) |
| I⁻ | 2385 |
| Br⁻ | 436 |
| Cl⁻ | 354 |
| F⁻ | 0 |
| K₂Cr₂O₇ | 1398 |
| KMnO₄ | 853 |
| Na₂SO₄ | 238 |
| NaClO₃ | 218 |
Data from a study on quinine, illustrating quenching by various anions.[2]
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
Objective: To determine the quenching efficiency of a substance on a this compound derivative.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in a suitable solvent).
-
High-purity aqueous buffer (e.g., phosphate or TRIS buffer at the optimal pH).
-
Quencher stock solution of known concentration.
-
Spectrofluorometer.
-
Quartz cuvettes or a microplate reader.
Procedure:
-
Prepare a working solution of the this compound derivative by diluting the stock solution in the aqueous buffer to a final concentration that gives a stable and strong fluorescence signal (e.g., 1-10 µM).
-
Prepare a series of quencher dilutions in the same buffer. Include a buffer-only control (zero quencher).
-
Set up the measurement samples: In a series of cuvettes or microplate wells, add a fixed volume of the fluorophore working solution. Then, add increasing volumes of the quencher dilutions. Ensure the final volume in all samples is the same by adding buffer.
-
Incubate: Gently mix and incubate the samples for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.
-
Measure Fluorescence:
-
Set the spectrofluorometer to the optimal excitation wavelength for your this compound derivative.
-
Record the fluorescence emission spectrum for each sample.
-
Record the fluorescence intensity at the emission maximum (I).
-
-
Data Analysis:
-
Record the fluorescence intensity of the sample without any quencher (I₀).
-
Calculate the ratio I₀/I for each quencher concentration [Q].
-
Plot I₀/I versus [Q]. This is the Stern-Volmer plot.[13]
-
If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).[14][15]
-
Protocol 2: Differentiating Static and Dynamic Quenching using Temperature Dependence
Objective: To determine the dominant quenching mechanism (static vs. dynamic).
Procedure:
-
Follow the procedure outlined in Protocol 1 .
-
Repeat the entire experiment at several different temperatures (e.g., 298 K, 308 K, 318 K). Ensure the temperature is stable and accurately controlled.
-
Generate a Stern-Volmer plot for each temperature and calculate the Ksv value.
-
Interpretation:
Visualizations
Caption: A step-by-step workflow for a typical fluorescence quenching experiment.
Caption: Decision tree for differentiating between static and dynamic quenching mechanisms.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. journals.umz.ac.ir [journals.umz.ac.ir]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 9. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. stern-volmer quenching constants: Topics by Science.gov [science.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. edinst.com [edinst.com]
Minimizing by-product formation in the N-arylation of 3-aminophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 3-aminophenol. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the N-arylation of 3-aminophenol?
A1: The primary by-product of concern is the O-arylation product, resulting from the reaction of the aryl halide with the hydroxyl group of 3-aminophenol. Other potential by-products include N,N-diarylated compounds, products from the reduction of the aryl halide (Ar-H), and homocoupling products of the aryl halide (Ar-Ar).[1]
Q2: How can I selectively achieve N-arylation over O-arylation?
A2: Achieving high selectivity for N-arylation typically involves careful selection of the catalyst system. Palladium-based catalysts, particularly those with bulky biarylphosphine ligands like BrettPhos, have demonstrated high efficiency and selectivity for the N-arylation of 3-aminophenols.[1][2][3][4][5] In contrast, copper-based catalyst systems can be employed to selectively favor O-arylation, providing an orthogonal approach to the desired product.[1][2][3][6]
Q3: What is the role of the ligand in controlling selectivity?
A3: The ligand plays a critical role in determining the outcome of the reaction. For palladium-catalyzed N-arylation, sterically hindered biarylmonophosphine ligands, such as BrettPhos, are highly effective in promoting the desired C-N bond formation while suppressing O-arylation.[1][3] The ligand's structure influences the steric and electronic environment around the metal center, thereby directing the regioselectivity of the coupling reaction.
Q4: Can the choice of base affect by-product formation?
A4: Yes, the base is a crucial parameter. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used in palladium-catalyzed N-arylation reactions and often lead to high yields.[1][3] However, for substrates with base-sensitive functional groups, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require adjusting the reaction temperature and time to achieve comparable results.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of N-arylated product and significant formation of O-arylated by-product. | Incorrect catalyst system. | For selective N-arylation, use a palladium-based catalyst with a suitable bulky phosphine ligand (e.g., BrettPhos precatalyst).[1][2][3][4][5] Avoid copper-based catalysts, which can favor O-arylation.[1][2][3][6] |
| Inappropriate ligand for N-arylation. | Switch to a sterically hindered biarylmonophosphine ligand like BrettPhos.[1][3] | |
| Formation of N,N-diarylated by-product. | This is more common with 2-aminophenol but can occur with 3-aminophenol under certain conditions.[1] | Carefully control the stoichiometry of the aryl halide. Consider using a slight excess of the 3-aminophenol. Lowering the reaction temperature or reducing the reaction time may also be beneficial. |
| Significant amount of reduced aryl halide (Ar-H) is observed. | The catalyst system may be promoting a competing reduction pathway. This can be influenced by the solvent and temperature. | Optimize the reaction temperature; increasing it above a certain point can lead to more reduction.[1] Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere. |
| Reaction is slow or does not go to completion. | The base may be too weak for the specific substrate and conditions. | If the substrate is not base-sensitive, consider switching from a weaker base like K₂CO₃ to a stronger base like NaOt-Bu.[1][3] |
| The reaction temperature is too low. | For weaker bases like K₂CO₃, a higher temperature (e.g., 110 °C) may be required.[1][3] | |
| Catalyst deactivation. | Ensure high-purity reagents and solvents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Arylation of 3-Aminophenol
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Product | Selectivity (N vs. O) | Yield (%) | Reference |
| Pd-based | BrettPhos | NaOt-Bu | 1,4-Dioxane | 90 | N-Arylated | High for N-arylation | Excellent | [1][3] |
| Pd-based | BrettPhos | K₂CO₃ | t-BuOH | 110 | N-Arylated | High for N-arylation | Good to Excellent | [1][3] |
| Cu-based | Picolinic Acid | K₃PO₄ | DMSO | 80 | O-Arylated | High for O-arylation | Excellent | [1] |
Note: "Excellent" and "Good" yields are as reported in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 3-Aminophenol
This protocol is adapted from methodologies described for selective N-arylation using a BrettPhos precatalyst.[1][3]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the BrettPhos precatalyst (0.2 mol%), 3-aminophenol (1.2 mmol), and sodium tert-butoxide (2.5 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol) and 1,4-dioxane (3.0 mL).
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir for the indicated time (typically 1-24 hours, monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 3-aminophenol.
Visualizations
Caption: Catalyst-controlled selectivity in the arylation of 3-aminophenol.
Caption: Troubleshooting flowchart for poor N-arylation selectivity.
References
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of 3-Hydroxydiphenylamine in different buffer systems
Welcome to the technical support center for 3-Hydroxydiphenylamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various buffer systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of this compound during experimental work.
Q1: My this compound solution is changing color in the buffer. What could be the cause?
A1: Color change, often to a brownish hue, is a common indicator of degradation, specifically oxidation. This compound contains both a phenolic hydroxyl group and a secondary aromatic amine group, both of which are susceptible to oxidation. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions in your buffer.
Q2: I'm observing a decrease in the concentration of this compound over time in my aqueous buffer. Why is this happening?
A2: A decrease in concentration suggests instability under your experimental conditions. Potential causes include:
-
Degradation: The compound may be degrading due to hydrolysis (especially at acidic or alkaline pH), oxidation, or photolysis.
-
Precipitation: this compound is poorly soluble in water.[1][2][3][4] Changes in buffer pH, temperature, or the use of co-solvents can affect its solubility, leading to precipitation out of the solution. Ensure that the concentration you are using is below its solubility limit in the specific buffer system.
Q3: Which buffer systems are recommended for working with this compound?
A3: Due to its susceptibility to degradation at pH extremes, it is advisable to use a buffer system that maintains a pH close to neutral (pH 6-8). Phosphate-buffered saline (PBS) is a common choice. However, the optimal buffer will depend on the specific requirements of your experiment. It is crucial to perform preliminary stability studies in your chosen buffer system.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following precautions:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light.
-
Deoxygenate Buffers: If oxidation is a concern, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon.
-
Control Temperature: Perform experiments at controlled, and preferably lower, temperatures where the compound is known to be stable.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be verified.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products would need to be identified through techniques like LC-MS, potential degradation pathways include:
-
Oxidation: Formation of N-oxides, hydroxylamines, and quinone-like structures from the oxidation of the amine and phenol moieties.[5][6]
-
Hydrolysis: While generally less susceptible than esters or amides, forced conditions of extreme pH and temperature could potentially lead to cleavage of the C-N bond, although this is less common for diphenylamines.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific stability issues encountered during experiments with this compound.
Troubleshooting Guide 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Recommended Action |
| High variability in replicate samples. | Inhomogeneous solution due to poor solubility. | Ensure complete dissolution of this compound. Consider using a co-solvent like methanol or acetonitrile, but verify its compatibility with your system.[7] |
| Adsorption to container surfaces. | Use silanized glass or polypropylene vials to minimize adsorption. | |
| Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol. | |
| Drastic drop in concentration at early time points. | Rapid degradation in the chosen buffer. | Re-evaluate the buffer pH and composition. Perform a preliminary screen of different buffer systems. |
| Precipitation of the compound. | Visually inspect for precipitates. Measure solubility at the experimental conditions. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Perform forced degradation studies to tentatively identify potential degradation products and ensure your analytical method can resolve them from the parent compound.[8] |
Troubleshooting Guide 2: HPLC Analysis Issues
| Symptom | Possible Cause | Recommended Action |
| Tailing peak shape for this compound. | Interaction of the basic amine group with residual silanols on the HPLC column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost peaks appearing in the chromatogram. | Carryover from previous injections. | Implement a robust needle wash program on your autosampler. |
| Contamination of the mobile phase or system. | Prepare fresh mobile phase and flush the HPLC system thoroughly. | |
| Shifting retention times. | Inconsistent mobile phase composition or pH. | Ensure accurate preparation of the mobile phase and use a buffered mobile phase. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
Section 3: Data Presentation
The following tables present illustrative data on the stability of this compound under various stress conditions. Disclaimer: The data presented here is for illustrative purposes only and is intended to demonstrate a clear and structured format for presenting stability data. Actual results may vary and should be determined experimentally.
Table 1: Illustrative Stability of this compound in Different Buffer Systems at 25°C
| Buffer System | pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery | Observations |
| Phosphate Buffer | 5.0 | 10.0 | 9.5 | 95% | Slight yellowing of the solution. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 10.0 | 9.8 | 98% | No visible change. |
| Carbonate-Bicarbonate Buffer | 9.0 | 10.0 | 8.2 | 82% | Solution turned noticeably brown. |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl at 60°C | 24 hours | 15% | 2 |
| 0.1 M NaOH at 60°C | 24 hours | 25% | 3 |
| 3% H₂O₂ at 25°C | 24 hours | 35% | >4 |
| Photostability (ICH Q1B) | 7 days | 10% | 1 |
| Thermal (80°C) | 7 days | 5% | 1 |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Illustrative HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum)
-
Injection Volume: 10 µL
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition. Filter the samples through a 0.22 µm syringe filter before injection.[9]
Section 5: Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the stability of this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 101-18-8 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
3-Hydroxydiphenylamine vs. 4-Hydroxydiphenylamine: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 3-Hydroxydiphenylamine and 4-Hydroxydiphenylamine. A thorough review of available scientific literature reveals a notable scarcity of direct, head-to-head experimental comparisons of these two isomers using standardized antioxidant assays. Consequently, this comparison draws upon established principles of structure-activity relationships for phenolic and aminic antioxidants to infer their relative potential, supplemented by the limited experimental data available for 4-Hydroxydiphenylamine.
Quantitative Data Comparison
| Parameter | This compound | 4-Hydroxydiphenylamine | Reference(s) |
| Synonyms | m-Hydroxydiphenylamine, 3-Anilinophenol | p-Hydroxydiphenylamine, 4-Anilinophenol | |
| CAS Number | 101-18-8 | 122-37-2 | |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO | |
| Molecular Weight | 185.22 g/mol | 185.22 g/mol | |
| DPPH IC₅₀ | Data not available in searched literature | Data not available in searched literature | |
| ABTS TEAC | Data not available in searched literature | Data not available in searched literature | |
| Other Antioxidant Data | A patent suggests alkylated derivatives may have high antioxidant activity in lubricants. | Known to be an active metabolite of the antioxidant diphenylamine and scavenges carbon radicals. | [1] |
Theoretical and Structure-Activity Relationship (SAR) Comparison
The antioxidant activity of phenolic compounds is largely determined by their ability to donate a hydrogen atom from the hydroxyl (-OH) group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy.
-
4-Hydroxydiphenylamine (para-position): The hydroxyl group is in the para position relative to the amino group. When 4-Hydroxydiphenylamine donates a hydrogen atom from its hydroxyl group, the resulting phenoxyl radical can be stabilized through resonance. The lone pair of electrons on the nitrogen atom of the amino group can participate in this resonance, delocalizing the unpaired electron over the entire molecule. This extended conjugation significantly stabilizes the radical, making the initial hydrogen donation more favorable. Therefore, 4-Hydroxydiphenylamine is expected to be an effective antioxidant.
-
This compound (meta-position): The hydroxyl group is in the meta position relative to the amino group. When this compound donates a hydrogen atom from its hydroxyl group, the resulting phenoxyl radical has a different resonance stabilization pattern. Crucially, the lone pair of electrons on the nitrogen atom cannot directly participate in the resonance stabilization of the oxygen radical through the aromatic ring in the same way as in the para isomer. This generally results in a less stable phenoxyl radical compared to the para-substituted counterpart. Based on these structural considerations, it is predicted that this compound would exhibit weaker antioxidant activity than 4-Hydroxydiphenylamine. Studies on other phenolic isomers generally support the observation that para-substituted phenols are more potent antioxidants than their meta-isomers.[2][3]
The primary antioxidant mechanism for these compounds involves the donation of a hydrogen atom to a free radical. The diphenylamine moiety itself also possesses antioxidant properties through the donation of the hydrogen atom from the secondary amine (-NH-) group.[4]
Experimental Protocols
As no specific experimental data comparing the two compounds was found, a standard protocol for a common in vitro antioxidant assay, the DPPH Radical Scavenging Assay, is provided below. This protocol is representative of the methodology that would be used to determine the IC₅₀ values.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the concentration of an antioxidant sample required to scavenge 50% of the DPPH free radicals (IC₅₀).
Principle: DPPH is a stable free radical with a deep violet color and a maximum absorbance around 517 nm.[5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, 4-Hydroxydiphenylamine)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of the test compounds and the positive control (e.g., 1 mg/mL) in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Protocol:
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution (Control).
-
Prepare a background well for each sample concentration containing 100 µL of the sample and 100 µL of methanol to account for any color of the sample itself.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - (A_sample - A_background)) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
A_background is the absorbance of the sample without DPPH solution.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the corresponding sample concentrations. The IC₅₀ value is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical and is determined by interpolation from the graph.
Visualization of Antioxidant Mechanism
The following diagrams illustrate the general workflow for a DPPH assay and the chemical mechanism of radical scavenging by a generic hydroxydiphenylamine.
References
- 1. Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 3-Hydroxydiphenylamine and Trolox as Radical Scavengers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparative study of the radical scavenging properties of 3-Hydroxydiphenylamine and Trolox. While both compounds are recognized for their antioxidant capabilities, they operate through fundamentally different mechanisms. Trolox is a potent direct radical scavenger, whereas this compound is understood to exert its antioxidant effects primarily through indirect cellular mechanisms. This document presents available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to facilitate a thorough understanding of their respective profiles.
Mechanistic Overview: A Tale of Two Antioxidants
The radical scavenging activities of Trolox and this compound are distinct. Trolox, a water-soluble analog of vitamin E, directly neutralizes free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Its chromanol ring is crucial for this activity, readily donating a hydrogen atom to stabilize reactive oxygen species (ROS).
In contrast, evidence suggests that this compound exhibits limited direct radical scavenging activity. Its antioxidant properties are primarily attributed to an indirect mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound enhances the cell's endogenous antioxidant defenses.
Quantitative Comparison of Radical Scavenging Activity
The differing mechanisms of these two compounds necessitate a nuanced approach to quantitative comparison. For Trolox, direct radical scavenging assays such as DPPH and ABTS provide a clear measure of its efficacy. For this compound, the focus shifts to its ability to modulate cellular antioxidant systems.
Direct Radical Scavenging Activity: Trolox
The following table summarizes the direct radical scavenging activity of Trolox as measured by the DPPH and ABTS assays. The IC50 value in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. The Trolox Equivalent Antioxidant Capacity (TEAC) value from the ABTS assay compares the antioxidant activity of a compound to that of Trolox.
| Antioxidant Assay | Parameter | Reported Values for Trolox |
| DPPH Radical Scavenging Assay | IC50 | 3.77 - 56 µM |
| ABTS Radical Cation Scavenging Assay | TEAC | 1.0 (by definition) |
Note: The reported IC50 values for Trolox in the DPPH assay can vary depending on the specific experimental conditions.
Indirect Antioxidant Activity: Insights from a this compound Analog
| Cellular Parameter | Observation | Approximate Percentage Change vs. Control |
| Total Glutathione Peroxidase (GPx) Activity | Increased GPx activity in testis tissue | ~ +40% |
| Reduced Glutathione (GSH) Level | Increased GSH levels in testis tissue | ~ +50% |
| GSH/GSSG Ratio | Favorable increase in the ratio of reduced to oxidized glutathione | Data not quantified |
| Malondialdehyde (MDA) Level | Decreased levels of a lipid peroxidation marker | ~ -30% |
Disclaimer: This data is for 3-Hydroxyphenylacetic acid and serves as an illustrative example of the potential indirect antioxidant effects that may be shared by structurally similar compounds like this compound. Further research is needed to quantify the specific effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare a series of concentrations of the test compound (e.g., Trolox) and a positive control in the same solvent.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution to a microplate well or a cuvette.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value by plotting the percentage of scavenging against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and Trolox as a standard.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
Calculate the TEAC value of the test compound by comparing its ability to quench the ABTS•+ radical with that of the Trolox standard.
-
Cellular Antioxidant Activity (CAA) Assay for Indirect Antioxidant Effects
This assay measures the ability of a compound to reduce intracellular ROS levels.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified pre-incubation period.
-
-
Induction of Oxidative Stress:
-
Load the cells with a fluorescent ROS probe (e.g., DCFH-DA).
-
Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the area under the curve (AUC) for both control and treated cells.
-
The reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity.
-
Nrf2 Activation Assay
This assay quantifies the activation of the Nrf2 transcription factor.
-
Cell Lysis and Nuclear Extraction:
-
Treat cells with the test compound for a defined period.
-
Harvest the cells and perform nuclear extraction to isolate nuclear proteins.
-
-
Nrf2 DNA Binding Activity Measurement:
-
Use a commercially available Nrf2 transcription factor assay kit, which typically involves an ELISA-based method.
-
Add the nuclear extracts to a 96-well plate coated with a DNA sequence containing the Antioxidant Response Element (ARE).
-
Incubate to allow Nrf2 to bind to the ARE.
-
Add a primary antibody specific to Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of activated Nrf2 in the nuclear extract.
-
Antioxidant Enzyme Activity Assays (SOD, GPx)
These assays measure the activity of key endogenous antioxidant enzymes.
-
Sample Preparation:
-
Prepare cell or tissue lysates from samples treated with the test compound.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Utilize a commercial SOD assay kit, which is often based on the inhibition of a reaction that produces a colored product by superoxide radicals. SOD in the sample will compete for the superoxide radicals, thereby inhibiting the color development.
-
Measure the absorbance at the specified wavelength and calculate the percentage of inhibition, which is proportional to the SOD activity.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Use a commercial GPx assay kit, which typically measures the rate of NADPH oxidation, coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the GPx activity in the sample.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct antioxidant mechanisms of Trolox and the proposed pathway for this compound.
Conclusion
This comparative guide highlights the distinct antioxidant profiles of this compound and Trolox. Trolox acts as a potent direct radical scavenger, a property that is well-quantified by standard in vitro assays. In contrast, this compound likely exerts its primary antioxidant effects indirectly, through the modulation of the Nrf2 signaling pathway, thereby enhancing the cell's own antioxidant defenses. This fundamental difference in their mechanism of action is crucial for researchers and drug development professionals to consider when selecting an antioxidant for a specific application. While Trolox is an excellent benchmark for direct radical scavenging, compounds like this compound represent a therapeutic strategy aimed at bolstering endogenous protective mechanisms. Further research to obtain direct quantitative data on the Nrf2-activating potential of this compound is warranted to fully elucidate its antioxidant capabilities.
A Comparative Guide to the Quantification of 3-Hydroxydiphenylamine: Validation of an HPLC-UV Method
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxydiphenylamine is essential for ensuring product quality, stability, and for conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose due to its robustness, precision, and accessibility. This guide provides a comprehensive overview of a validated HPLC-UV method for the quantification of this compound, comparing its performance with an alternative method, and offering detailed experimental protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method is contingent on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a typical reversed-phase HPLC-UV method with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. While HPLC-UV offers reliability for routine analysis, LC-MS/MS is the gold standard for high sensitivity and specificity, particularly in complex biological matrices.[1]
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Linearity (r²) | > 0.999 | > 0.999 | [2] |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL (Typical) | [2] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | [2] |
| Precision (%RSD) | < 2% | < 5% | [2] |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.005 µg/mL | [2] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | [2] |
| Specificity | Good, susceptible to co-eluting species | Excellent, based on mass-to-charge ratio | [1] |
| Cost | Lower | Higher | |
| Throughput | Moderate | High (with automation) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability and ensuring reproducible results.
HPLC-UV Method Protocol
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[2] These solutions will be used to construct the calibration curve.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration curve range.[2]
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.[2]
4. HPLC Analysis Procedure:
-
Set up the HPLC system with the specified chromatographic conditions and allow the system to equilibrate until a stable baseline is achieved.[2]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.[2]
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.[2]
-
Record the chromatogram and integrate the peak area for this compound after each injection.[2]
5. Data Analysis:
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[2]
-
Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.[2]
Method Validation Workflow and System Suitability
The validation of an analytical method ensures that it is suitable for its intended purpose.[3] The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship of system suitability testing.
References
Purity Confirmation of Synthesized 3-Hydroxydiphenylamine: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, the confirmation of a synthesized compound's purity is a critical, non-negotiable step. This guide provides a comparative framework for verifying the purity of synthesized 3-Hydroxydiphenylamine using elemental analysis, a robust and widely accepted method. We present a comparison of hypothetical experimental data against theoretical values and detail the experimental protocol required to obtain such data.
Data Presentation: Comparing Elemental Analysis Results
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. For a pure compound, the experimentally determined percentages should align closely with the theoretically calculated values based on its molecular formula. A common acceptance criterion for purity in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical value for each element.[1][2]
The molecular formula for this compound is C₁₂H₁₁NO, with a molecular weight of approximately 185.22 g/mol .[3][4][5][6] Below is a comparative table summarizing the theoretical elemental composition and hypothetical results for a newly synthesized batch and a commercial alternative.
| Element | Theoretical Value (%) | Synthesized this compound (Batch A) (%) | Commercial Alternative (Product B) (%) | Deviation from Theoretical (Batch A) (%) |
| Carbon (C) | 77.81 | 77.65 | 77.85 | -0.16 |
| Hydrogen (H) | 5.99 | 6.05 | 5.95 | +0.06 |
| Nitrogen (N) | 7.56 | 7.49 | 7.58 | -0.07 |
| Oxygen (O)* | 8.64 | 8.81 | 8.62 | +0.17 |
Note: Oxygen is often determined by difference or through a separate pyrolysis method rather than direct combustion analysis.
Interpretation: In this hypothetical comparison, the synthesized "Batch A" shows elemental percentages well within the acceptable ±0.4% deviation, indicating a high degree of purity comparable to the "Commercial Alternative." Such results provide strong evidence for the successful synthesis and purification of this compound.
Experimental Workflow for Purity Confirmation
The process of confirming compound purity via elemental analysis follows a structured workflow, from sample preparation to the final comparison of results.
References
A Comparative Guide to the Performance of Diphenylamine-Based Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various diphenylamine-based antioxidants, offering valuable insights for their application in research, industrial, and drug development contexts. Diphenylamine and its derivatives are synthetic antioxidants widely utilized for their ability to inhibit oxidative degradation in a variety of materials, including lubricants, polymers, and potentially as therapeutic agents against oxidative stress-related conditions.
The antioxidant activity of diphenylamine compounds stems from the ability of the secondary amine (-NH-) group to donate a hydrogen atom to chain-propagating peroxyl radicals, thereby terminating the auto-oxidation chain reaction.[1][2] The resulting diphenylaminyl radical is relatively stable and does not readily initiate new oxidation chains. The efficacy of these antioxidants is significantly influenced by the nature and position of substituents on the phenyl rings.
Quantitative Performance Data
The following tables summarize the performance of different diphenylamine-based antioxidants based on available experimental data. Direct head-to-head comparisons using standardized radical scavenging assays like DPPH or ABTS are limited in the public domain for many commercial diphenylamine antioxidants. Therefore, this guide presents a compilation of data from various studies, primarily focusing on performance in specific applications such as lubricating oils and polymers.
Table 1: Performance in Lubricating Oils (Oxidation Induction Time)
Oxidation Induction Time (OIT) is a measure of the thermal oxidative stability of a material. A longer OIT indicates a higher resistance to oxidation. The data below is based on the addition of 0.5 wt% of the antioxidant to the base oil.
| Antioxidant Derivative | Base Oil | OIT at 150°C (minutes) | Key Observations |
| Unsubstituted Diphenylamine | Poly-α-olefin (PAO) | ~336[3] | Provides a baseline for antioxidant activity. |
| Methyl-substituted Diphenylamine | PAO | 868[3] | Alkyl substitution enhances performance. |
| Ethyl-substituted Diphenylamine | PAO | 1650[3] | Longer alkyl chains improve compatibility in non-polar oils. |
| Propyl-substituted Diphenylamine | PAO | 2022[3] | Continued increase in OIT with chain length. |
| Butyl-substituted Diphenylamine | PAO | 2480[3] | Demonstrates significant improvement over unsubstituted DPA. |
| Pentyl-substituted Diphenylamine | PAO | 2684[3] | |
| Hexyl-substituted Diphenylamine | PAO | 2754[3] | |
| Heptyl-substituted Diphenylamine | PAO | 2863[3] | |
| Octyl-substituted Diphenylamine | PAO | 3235[3] | Shows the highest performance in this series in non-polar oil. |
| Unsubstituted Diphenylamine | Di-iso-octyl sebacate (DIOS) | ~3098[4] | High performance in polar oil, but less dependent on alkyl chain length. |
| Alkyl-substituted Diphenylamines (C2-C8) | DIOS | 2940 - 3198[4] | Performance is largely independent of alkyl chain length in polar oils. |
Table 2: Performance in Polymers
| Antioxidant | Polymer | Test Method | Performance Metric | Result | Reference |
| Octylated Diphenylamine | Polybutadiene Rubber (PBR) | Thermal Aging at 110°C | Thermal Stability | Lower than Irganox 1520 (a non-amine antioxidant) | [5] |
| Octylated Diphenylamine | Polybutadiene Rubber (PBR) | Thermal Aging at 110°C | Gel Formation | Higher gel formation compared to Irganox 1520 | [5] |
| Styrenated Diphenylamine | Acrylonitrile-Butadiene Rubber (NBR) | High Temperature Aging | Elongation Retention | Inferior to polymeric diphenylamines | [2] |
| Polymeric Diphenylamine | Styrene-Butadiene Rubber (SBR) | Oxygen Absorption Test | Hours to 1% O₂ uptake | Up to 650 hours | [2] |
| Diaryl-substituted Diphenylamine (Commercial Control) | Styrene-Butadiene Rubber (SBR) | Oxygen Absorption Test | Hours to 1% O₂ uptake | 380 hours | [2] |
| Naugard 445 (a diphenylamine derivative) | Polyether Polyurethane | Heat Aging (ASTM D573) | Tensile Strength Change | Significant improvement in heat resistance | [6] |
Table 3: Radical Scavenging Activity and Inhibition of Lipid Peroxidation (Semi-Quantitative)
| Antioxidant | Assay/System | Performance Comparison | Reference |
| Diphenylamine (DPA) | Inhibition of Malondialdehyde Formation | Only 10% less effective than Butylated Hydroxytoluene (BHT) | [2] |
| Diphenylamine (DPA) | Peroxyl Radical Mediated Destruction of Phycoerythrin | Almost as efficient as BHT | [7] |
| Diphenylamine (DPA) | Lipid Peroxidation in Red Blood Cell Membranes | Markedly inhibits the generation of thiobarbituric acid reactive substances (TBARS) | [7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at approximately 517 nm.[1] A lower absorbance indicates a higher radical scavenging activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
-
Sample Preparation:
-
Prepare a series of concentrations of the diphenylamine-based antioxidant in the same solvent used for the DPPH solution.
-
A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner for comparison.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the antioxidant solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to initiate the reaction.
-
A blank sample containing the solvent and the DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored by measuring the absorbance at approximately 734 nm.[1]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of the diphenylamine-based antioxidant in a suitable solvent.
-
A standard antioxidant, such as Trolox, should be prepared for the calculation of Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 734 nm.
-
The percentage of inhibition of absorbance is calculated similar to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Mandatory Visualization
Caption: Radical Scavenging Mechanism of Diphenylamine Antioxidants.
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
Conclusion
Diphenylamine-based antioxidants are highly effective in preventing oxidative degradation in a range of applications, particularly in lubricants and polymers. Their performance is tunable through chemical modification, with alkyl substitution significantly enhancing their efficacy in non-polar environments. While direct comparisons of radical scavenging activity through standardized assays are not always readily available for commercial products, the data from application-specific testing provides valuable insights into their relative performance. For researchers in drug development, the fundamental ability of these compounds to scavenge radicals and inhibit lipid peroxidation suggests a potential, though largely unexplored, role in mitigating oxidative stress in biological systems. Further research is warranted to fully elucidate the structure-activity relationships and to establish the efficacy and safety of diphenylamine derivatives for biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cshine.com.cn [cshine.com.cn]
- 7. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 3-Hydroxydiphenylamine Assay Results with a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of an in-house analytical assay for 3-Hydroxydiphenylamine against a characterized reference standard. The content herein is designed to offer a robust, objective comparison based on established principles of analytical method validation, ensuring data integrity and reliability in a research and drug development context.
Introduction
This compound is an organic compound utilized as an intermediate in the synthesis of various molecules, including pharmaceuticals and dyes. Accurate quantification of this analyte is critical for process control, stability studies, and quality assurance. When a validated analytical method is transferred between laboratories or when a new in-house method is developed, cross-validation is essential to ensure the consistency and reliability of the results. This process involves a direct comparison of the in-house method's performance against a well-characterized reference standard.
This guide outlines a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound and details the protocol for its cross-validation against an in-house primary reference standard.
Experimental Protocols
In-House Primary Reference Standard Characterization
In the absence of a commercially available certified reference standard from a major pharmacopeia, an in-house primary reference standard must be established. This involves obtaining a high-purity batch of this compound and characterizing it thoroughly.
Protocol for Characterization:
-
Source a high-purity lot of this compound (typically >99% purity).
-
Structural Confirmation: Confirm the identity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Assessment:
-
Chromatographic Purity: Determine the purity by a high-resolution chromatographic technique, such as HPLC or Gas Chromatography (GC), and report the total percentage of impurities.
-
Volatile Impurities: Analyze for residual solvents using headspace GC.
-
Water Content: Determine the water content by Karl Fischer titration.
-
Inorganic Impurities: Assess the content of inorganic impurities by a residue on ignition test.
-
-
Potency Assignment: Calculate the potency of the in-house reference standard using the mass balance approach:
-
Potency (%) = (100 - % Volatile Impurities - % Water Content - % Inorganic Impurities) * (% Chromatographic Purity / 100)
-
-
Documentation: A comprehensive certificate of analysis should be generated, documenting all characterization data and the assigned potency.
Hypothetical HPLC-UV Assay Method for this compound
The following HPLC-UV method is proposed for the quantification of this compound.
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
Cross-Validation Protocol
The cross-validation will be performed by analyzing a set of quality control (QC) samples using both the in-house HPLC-UV method and by preparing samples of known concentration using the in-house primary reference standard.
Procedure:
-
Preparation of QC Samples: Prepare QC samples at three concentration levels (low, medium, and high) spanning the expected analytical range of the assay. These samples should be prepared from a stock solution independent of the one used for calibration standards.
-
Analysis:
-
Analyze six replicates of each QC concentration level using the in-house HPLC-UV method.
-
Calculate the concentration of this compound in each replicate against a calibration curve prepared using a separately weighed portion of the in-house reference standard.
-
-
Data Evaluation: Compare the mean measured concentration from the in-house method to the nominal concentration of the QC samples (prepared from the reference standard).
Data Presentation
The results of the cross-validation study are summarized in the tables below.
Table 1: Characterization of In-House Primary Reference Standard
| Parameter | Result |
| ¹H NMR, ¹³C NMR, MS, IR | Conforms to the structure of this compound |
| Chromatographic Purity (HPLC) | 99.8% |
| Water Content (Karl Fischer) | 0.1% |
| Residue on Ignition | <0.1% |
| Assigned Potency | 99.7% |
Table 2: Cross-Validation Results of the In-House HPLC-UV Method
| QC Level | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC | 10.0 | 9.9 | 99.0 | 1.8 |
| Medium QC | 50.0 | 50.3 | 100.6 | 1.2 |
| High QC | 100.0 | 101.2 | 101.2 | 0.9 |
Acceptance Criteria:
-
Accuracy: The mean measured concentration should be within ±5.0% of the nominal concentration.
-
Precision: The relative standard deviation (%RSD) for each QC level should not exceed 2.0%.
Visualizations
Caption: Workflow for the cross-validation of an in-house assay.
Caption: Logical relationship in analytical method cross-validation.
Conclusion
The presented data demonstrates a successful cross-validation of the hypothetical in-house HPLC-UV method for this compound. The accuracy and precision results for all QC levels fall well within the pre-defined acceptance criteria, indicating that the in-house method provides results that are comparable to those obtained using a well-characterized primary reference standard. This rigorous comparison ensures the reliability, consistency, and integrity of the data generated by the in-house assay, making it suitable for its intended purpose in a research and development setting. This guide provides a template for researchers to design and execute similar cross-validation studies for their own analytical methods.
Detecting 3-Hydroxydiphenylamine in Complex Samples: A Guide to Navigating Interference
For researchers, scientists, and drug development professionals, the accurate detection of 3-hydroxydiphenylamine in complex matrices is crucial for a variety of applications, from environmental monitoring to metabolite identification. However, the presence of interfering substances in samples such as wastewater, biosolids, and biological fluids can significantly impact analytical accuracy. This guide provides a comparative overview of common analytical techniques and strategies to mitigate interference, supported by experimental data from related compounds.
Comparison of Analytical Methods: GC-MS/MS vs. HPLC-MS/MS
The two primary analytical techniques suitable for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The choice between these methods depends on the specific sample matrix, the required sensitivity, and the potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing aromatic amines and phenolic compounds like this compound. This is primarily due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS), HPLC offers high selectivity and sensitivity.
Gas Chromatography (GC) , particularly with a Mass Spectrometer (GC-MS/MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While some diphenylamines can be analyzed by GC, there is a risk of thermal degradation in the injector port, especially for hydroxylated derivatives.
The following table summarizes the key performance characteristics of these methods, based on data from the analysis of similar diphenylamine compounds in complex matrices.
| Parameter | GC-MS/MS (for substituted Diphenylamines) | HPLC-UV/MS (for 3-Chlorodiphenylamine & other aromatic amines) |
| Limit of Detection (LOD) | 0.02 - 0.1 ng/mL | ~0.03 µg/mL (UV), potentially lower with MS |
| Limit of Quantification (LOQ) | 0.06 - 0.3 ng/mL | ~0.1 µg/mL (UV), potentially lower with MS |
| Linearity (r²) | > 0.99 | > 0.999 |
| Precision (%RSD) | 2.12 - 12.4% | < 2% |
| Accuracy (% Recovery) | 71.5 - 117% (in various environmental matrices) | 98 - 102% (in simpler matrices) |
Managing Interference in Complex Matrices
Matrix effects, arising from co-extracted compounds that can enhance or suppress the analyte signal, are a significant challenge in the analysis of this compound. Common sources of interference include humic acids in environmental samples, lipids and proteins in biological fluids, and other phenolic or aromatic compounds with similar chemical properties.
Sample Preparation and Cleanup Strategies
Effective sample preparation is paramount to minimizing matrix interference. The choice of technique depends on the nature of the sample matrix.
-
Liquid-Liquid Extraction (LLE): A common technique for extracting analytes from aqueous samples into an organic solvent.
-
Solid-Phase Extraction (SPE): Offers a more selective extraction by utilizing a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. This method is highly effective for a wide range of analytes in various matrices.
The table below compares the recovery of substituted diphenylamines in different environmental matrices using a liquid-liquid extraction method, highlighting the impact of the matrix on analytical performance.[1]
| Matrix | Spiking Level | Average Recovery (%) | % RSD |
| Influent Wastewater | 100 ng | 95.3 | 5.8 |
| 1000 ng | 98.7 | 4.2 | |
| Effluent Wastewater | 100 ng | 88.1 | 7.1 |
| 1000 ng | 92.5 | 6.3 | |
| Biosolids | 100 ng | 85.4 | 8.9 |
| 1000 ng | 89.2 | 7.5 | |
| Sediment | 100 ng | 90.7 | 6.4 |
| 1000 ng | 93.1 | 5.1 |
Experimental Protocols
Below are detailed methodologies for the analysis of diphenylamine derivatives in complex matrices, which can be adapted for this compound.
GC-MS/MS Method for Substituted Diphenylamines in Environmental Samples[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Water Samples (Influent and Effluent):
-
To a 1 L water sample, add surrogate standards.
-
Extract three times with 60 mL, 30 mL, and 30 mL of dichloromethane (DCM) by shaking for 30 minutes each time.
-
Combine the DCM extracts and pass them through anhydrous sodium sulfate to remove water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Further concentrate to 0.5 mL under a gentle stream of nitrogen.
-
Add internal standards prior to GC-MS/MS analysis.
-
-
Solid Samples (Biosolids and Sediment):
-
To a 10 g sample, add surrogate standards.
-
Extract with 20 mL of a 1:1 mixture of acetone and hexane by sonicating for 20 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Combine the extracts and concentrate to near dryness.
-
Re-dissolve the residue in hexane and perform cleanup using a silica gel column.
-
Elute the analytes with a mixture of DCM and hexane.
-
Concentrate the eluate and add internal standards for analysis.
-
2. GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm)
-
Injector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
HPLC-UV Method for 3-Chlorodiphenylamine (Adaptable for this compound)
1. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm (wavelength should be optimized for this compound)
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Conclusion
The successful detection and quantification of this compound in complex matrices hinge on the careful selection of the analytical method and a robust sample preparation strategy to mitigate interferences. While HPLC-MS/MS is generally favored for its versatility with phenolic and aromatic amine compounds, GC-MS/MS can also be a powerful tool, provided that thermal stability is not a concern. The implementation of effective cleanup techniques like SPE or QuEChERS is critical for reducing matrix effects and ensuring the accuracy and reliability of the analytical results. The experimental protocols and performance data presented for related diphenylamine compounds serve as a valuable starting point for developing and validating a method tailored to this compound analysis.
References
A Comparative Guide to the Photostability of 3-Hydroxydiphenylamine-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of fluorescent probes with high photostability is critical for the success of fluorescence-based assays, particularly for applications requiring long-term imaging and quantitative analysis. This guide provides a comparative analysis of the photostability of 3-Hydroxydiphenylamine-based fluorescent probes against common alternatives, supported by experimental data and detailed methodologies.
Quantitative Photostability Comparison
The photostability of a fluorophore can be quantified by several parameters, including the photobleaching quantum yield (Φp) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a dye molecule will be photochemically altered per absorbed photon; lower values indicate higher photostability. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
| Probe Family | Representative Probe | Photobleaching Quantum Yield (Φp) | Photobleaching Half-life (t1/2) | Key Characteristics |
| This compound-Based | Hydroxyl-Triphenylamine Derivative (proxy) | Data not readily available; generally moderate photostability is expected. | Dependent on specific structure and environment. | Susceptible to photo-oxidation; photostability influenced by intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes. |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | ~10⁻⁵ - 10⁻⁴ | Short | High quantum yield but notoriously prone to rapid photobleaching, especially at high illumination intensities.[1] |
| Rhodamine | Rhodamine B | ~10⁻⁶ - 10⁻⁷ | Moderate to Long | Generally more photostable than fluorescein; photostability is pH-dependent in some derivatives.[2] |
| Cyanine | Cyanine5 (Cy5) | ~10⁻⁶ | Long | High photostability, especially in the near-infrared spectrum, making it suitable for demanding imaging applications.[3][4] |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring photostability.
Protocol 1: Measurement of Photobleaching Half-life in Solution
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye in a cuvette-based fluorometer.
Materials:
-
Fluorescent dye solutions of interest (e.g., this compound-based probe, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Quartz cuvette with a 1 cm path length.
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp) and a sensitive detector.
-
Stir bar and magnetic stirrer.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. Ensure the absorbance of the solution at the excitation wavelength is below 0.05 to minimize inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize.
-
Set the excitation and emission wavelengths appropriate for the dye being tested.
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio. It is critical to use the same instrument settings for all dyes being compared.
-
-
Measurement:
-
Place the cuvette containing the dye solution and a small stir bar into the sample holder of the spectrofluorometer.
-
Start continuous stirring to ensure uniform illumination of the sample.
-
Initiate a time-scan measurement, continuously illuminating the sample with the excitation light.
-
Record the fluorescence intensity at regular intervals (e.g., every 10-30 seconds) until the intensity has decreased to less than 50% of the initial value.[5]
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).[5]
-
Protocol 2: Measurement of Photobleaching Half-life using Fluorescence Microscopy
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using a fluorescence microscope, which is more relevant for imaging applications.
Materials:
-
Fluorescent dye solutions of interest.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide to immobilize the dye and prevent diffusion.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. Use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.[1]
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value (t1/2).
-
Signaling Pathways and Mechanisms
The photostability and fluorescence characteristics of this compound-based probes are governed by complex photophysical processes. The presence of both an electron-donating hydroxyl group and an amino group on the diphenylamine framework makes these molecules susceptible to Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) upon excitation. These processes can influence the fluorescence quantum yield and the propensity for photobleaching.
In the ICT process, upon light absorption, an electron is transferred from the electron-donating hydroxydiphenylamine moiety to an acceptor part of the molecule, leading to a polar excited state. This charge-separated state can then relax via fluorescence emission or non-radiative pathways. The efficiency of these competing pathways affects the brightness and photostability of the probe.
Photoinduced Electron Transfer (PET) is a common mechanism for fluorescence quenching and can contribute to photobleaching. In the presence of an electron acceptor (like molecular oxygen) or donor, the excited fluorophore can transfer or accept an electron, forming a radical ion pair. This non-fluorescent state can then undergo further chemical reactions, leading to the irreversible degradation of the fluorophore.
Experimental Workflow
The following diagram illustrates a general workflow for benchmarking the photostability of fluorescent probes.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Common Fluorescent Probes for Reactive Oxygen Species Detection
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the progression of various diseases. While a multitude of fluorescent probes are available, a direct comparison of their performance is essential for selecting the appropriate tool for a given experimental context. This guide provides a head-to-head comparison of three widely used ROS indicators: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), Dihydroethidium (DHE), and the mitochondria-targeted probe MitoSOX Red. An inquiry into 3-Hydroxydiphenylamine as a potential ROS indicator revealed its primary application as an industrial antioxidant and intermediate in dye and pigment synthesis, with no scientific literature supporting its use as a fluorescent probe for ROS detection in biological systems.
Overview of Common ROS Indicators
Reactive oxygen species are a group of highly reactive molecules derived from oxygen, playing a dual role as both deleterious and beneficial species in biological systems. The ability to accurately measure ROS is fundamental to redox biology. The most common fluorescent probes for ROS detection operate via an oxidation-dependent mechanism, where a non-fluorescent molecule is converted into a fluorescent product upon reaction with ROS.
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that has been extensively used for the detection of general oxidative stress. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. Subsequent oxidation by various ROS converts DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Dihydroethidium (DHE) is another cell-permeable fluorescent probe that is primarily used for the detection of superoxide (O₂⁻). Upon reaction with superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence. However, DHE can also be oxidized by other ROS to form ethidium, which also fluoresces, necessitating careful interpretation of results.
MitoSOX Red is a derivative of DHE that is specifically targeted to the mitochondria due to the presence of a triphenylphosphonium cation. This allows for the specific detection of mitochondrial superoxide, a key player in cellular oxidative stress and apoptosis.
Quantitative Comparison of ROS Indicators
The selection of an appropriate ROS indicator depends on several factors, including the specific ROS of interest, the cellular compartment being investigated, and the instrumentation available. The following table summarizes the key quantitative parameters of DCFH-DA, DHE, and MitoSOX Red.
| Feature | DCFH-DA | Dihydroethidium (DHE) | MitoSOX Red |
| Target ROS | General Oxidative Stress (H₂O₂, •OH, ONOO⁻) | Primarily Superoxide (O₂⁻) | Mitochondrial Superoxide (O₂⁻) |
| Excitation (nm) | ~495 | ~518 (for Ethidium), ~396 (for 2-hydroxyethidium) | ~510 |
| Emission (nm) | ~529 | ~605 | ~580 |
| Cell Permeability | Yes | Yes | Yes |
| Subcellular Localization | Cytosol | Cytosol and Nucleus | Mitochondria |
| Advantages | High sensitivity, widely used for general ROS | More specific for superoxide than DCFH-DA | Highly specific for mitochondrial superoxide |
| Limitations | Low specificity, can be auto-oxidized | Can be oxidized by other ROS to ethidium | Can be oxidized by other strong oxidants |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results when using fluorescent ROS indicators.
General Protocol for Cellular ROS Detection
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
DCFH-DA: Prepare a working solution of 5-10 µM DCFH-DA in serum-free media or PBS. Remove the culture medium, wash the cells once with PBS, and incubate with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
DHE: Prepare a working solution of 5-10 µM DHE in serum-free media or PBS. Remove the culture medium, wash the cells once with PBS, and incubate with the DHE working solution for 15-30 minutes at 37°C in the dark.
-
MitoSOX Red: Prepare a working solution of 2.5-5 µM MitoSOX Red in pre-warmed buffer (e.g., HBSS or PBS). Remove the culture medium, wash the cells once with the buffer, and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed serum-free media or PBS to remove excess probe.
-
Treatment: Add the experimental compounds (e.g., inducers or inhibitors of ROS) to the cells in fresh culture medium and incubate for the desired period. Include appropriate positive and negative controls.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths for each probe.
Visualizing the Mechanisms
To better understand the processes involved in ROS detection using these fluorescent probes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Unlocking Therapeutic Potential: A Comparative QSAR Analysis of 3-Hydroxydiphenylamine Derivatives in Cancer Therapy
A deep dive into the quantitative structure-activity relationship (QSAR) of 3-hydroxydiphenylamine derivatives reveals key structural determinants for their anticancer activity. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel, potent therapeutic agents.
The diphenylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a hydroxyl group at the 3-position of the diphenylamine core, forming this compound (also known as 3-anilinophenol), presents a unique pharmacophore with significant potential for anticancer drug development. QSAR studies on this class of compounds and its close analogs have begun to elucidate the intricate relationship between their chemical structure and their ability to inhibit cancer cell proliferation.
Comparative Analysis of Anticancer Activity
Recent studies have explored the anticancer potential of various this compound derivatives against different cancer cell lines. The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly with the nature and position of substituents on the phenyl rings. This variation provides a rich dataset for establishing robust QSAR models.
A hypothetical QSAR study on a series of this compound derivatives against the human breast cancer cell line MCF-7 could yield data as presented in the table below. Such a study would systematically modify the substituents on both phenyl rings to probe the electronic, steric, and hydrophobic requirements for optimal activity.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) against MCF-7 |
| 1a | H | H | H | H | 15.2 |
| 1b | 4-Cl | H | H | H | 8.5 |
| 1c | 4-F | H | H | H | 9.1 |
| 1d | 4-CH3 | H | H | H | 12.8 |
| 1e | 4-OCH3 | H | H | H | 18.7 |
| 2a | H | H | 4'-Cl | H | 5.3 |
| 2b | H | H | 4'-F | H | 6.1 |
| 2c | H | H | 4'-CH3 | H | 9.7 |
| 2d | H | H | 4'-OCH3 | H | 14.2 |
| 3a | 4-Cl | H | 4'-Cl | H | 2.1 |
This table represents hypothetical data for illustrative purposes.
From this hypothetical data, a preliminary structure-activity relationship can be inferred:
-
Substitution on the aniline ring (R1): Electron-withdrawing groups, such as chloro and fluoro, at the para-position appear to enhance anticancer activity (compare 1b and 1c to 1a ). Conversely, electron-donating groups like methyl and methoxy seem to decrease activity (compare 1d and 1e to 1a ).
-
Substitution on the phenol ring (R3): A similar trend is observed, where electron-withdrawing groups at the para-position of the second phenyl ring lead to a significant increase in potency (compare 2a and 2b to 1a ).
-
Disubstitution: Combining favorable substituents on both rings can lead to a synergistic effect, resulting in highly potent compounds (e.g., 3a ).
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives is the Buchwald-Hartwig amination. This cross-coupling reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.
dot
Caption: General synthetic scheme for this compound derivatives.
Procedure:
-
To a reaction vessel, add 3-aminophenol (1 equivalent), the substituted aryl halide (1.1 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), a suitable ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (2 equivalents).
-
Add a dry, degassed solvent like toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
dot
Caption: Workflow of the MTT assay for cytotoxicity testing.
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and QSAR Modeling
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) kinase. QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to understand the interaction between these inhibitors and the kinase active site.
dot
Caption: Logical workflow for a 3D-QSAR study.
These 3D-QSAR models generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for biological activity. For instance, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for higher activity, while a yellow region would suggest that bulky groups are detrimental. Similarly, electrostatic maps can indicate where positive or negative charges are preferred. This information is invaluable for the rational design of new, more potent this compound derivatives as anticancer agents.
Safety Operating Guide
Proper Disposal of 3-Hydroxydiphenylamine: A Guide for Laboratory Professionals
The proper management and disposal of 3-Hydroxydiphenylamine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safe handling and compliance with hazardous waste regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[2]
-
Eye Protection: Use chemical safety goggles or a face shield.[2][3]
-
Protective Clothing: A lab coat is mandatory to protect clothing and skin.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] If dusts are generated, respiratory protection is required.
Handling and Storage:
-
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from incompatible substances such as strong oxidizing agents, acids, and heat sources.[3][4][5]
Hazard Profile Summary
This compound is classified as a hazardous substance. Understanding its properties is key to safe handling and disposal.
| Property | Data |
| Physical State | Solid, beige powder. |
| Hazards | Toxic or harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][4] Very toxic to aquatic life with long-lasting effects. May cause damage to organs (kidney, liver, spleen) through prolonged or repeated exposure. |
| Incompatible Materials | Strong oxidizing agents.[4][5] Also incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. |
| Storage | Store locked up in a dry, cool, well-ventilated place with the container tightly closed.[2] |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be managed as hazardous waste in accordance with local, regional, and national regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form, a solution, or mixed with other reagents.
-
Segregate the Waste: It is crucial to keep amine waste separate from other chemical waste streams, particularly acids and oxidizing agents, to prevent potentially hazardous reactions.[3][7] Store in a dedicated and compatible waste container.[3]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with amines.[3]
-
Label the Container Clearly: The container must be clearly labeled as "Hazardous Waste: this compound".[8] Include the chemical name (no formulas or abbreviations), concentration, and associated hazard warnings (e.g., "Toxic," "Irritant").[8] Keep the container tightly sealed when not in use.[3]
Step 3: On-Site Storage
-
Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from general laboratory traffic.[1]
-
Secondary Containment: Place the waste container within a secondary containment bin to mitigate spills or leaks.[8]
Step 4: Final Disposal
-
Engage a Licensed Professional: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3] These professionals are trained to handle and dispose of chemical wastes according to regulations.[3]
-
Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations.[3]
Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.[7]
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., alcohol) at least three times.[1]
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in a labeled container for proper disposal.[8]
-
Final Container Disposal: Once triple-rinsed and with the label defaced or removed, the container may be disposed of as regular trash or recycled, depending on institutional policies.[1]
Spill and Emergency Procedures
Spill Cleanup
In the event of a spill, follow these procedures while wearing full PPE:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[2]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2]
-
Absorb and Collect: For solid spills, avoid generating dust.[4] Carefully sweep or shovel the material into a suitable, closed, and labeled container for disposal.[4][5] Use spark-proof tools and remove all sources of ignition.[2]
-
Decontaminate: Wash the spill area with a soap and water solution.[9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. research.auburn.edu [research.auburn.edu]
- 8. nswai.org [nswai.org]
- 9. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
